(2-Ethyl-1H-imidazol-1-yl)methanol
Description
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(2-ethylimidazol-1-yl)methanol |
InChI |
InChI=1S/C6H10N2O/c1-2-6-7-3-4-8(6)5-9/h3-4,9H,2,5H2,1H3 |
InChI Key |
OWGGDJBALFETFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CO |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (2-Ethyl-1H-imidazol-1-yl)methanol from 2-ethylimidazole and formaldehyde
The following technical guide details the synthesis, mechanism, and application of (2-Ethyl-1H-imidazol-1-yl)methanol , a critical intermediate and latent curing agent in the polymer industry.
Executive Summary
This guide outlines the synthesis of (2-Ethyl-1H-imidazol-1-yl)methanol via the nucleophilic addition of 2-ethylimidazole (2-EI) to formaldehyde . This compound belongs to the class of N-methylol imidazoles, widely utilized as latent curing agents for epoxy resins. Unlike free imidazoles which cure epoxies rapidly at room temperature, N-hydroxymethyl derivatives provide extended pot life (latency) by blocking the active N1 site until thermal activation reverses the reaction, releasing the catalytic imidazole and formaldehyde.
Key Chemical Data:
| Parameter | Specification |
|---|---|
| Target Molecule | (2-Ethyl-1H-imidazol-1-yl)methanol |
| Precursor A | 2-Ethylimidazole (CAS: 1072-62-4) |
| Precursor B | Paraformaldehyde (CAS: 30525-89-4) or Formalin |
| Reaction Type | N-Hydroxymethylation (Nucleophilic Addition) |
| Primary Utility | Latent Epoxy Curing, Pharmaceutical Intermediate |[1][2]
Mechanistic Insight & Reaction Dynamics[4][5]
The synthesis is an equilibrium-controlled nucleophilic addition. The imidazole ring contains two nitrogen atoms: the "pyrrole-like" N1 (protonated) and the "pyridine-like" N3 (basic). In 2-ethylimidazole, the N1-H is weakly acidic (pKa ~14.5), allowing it to act as a nucleophile toward the highly electrophilic carbonyl carbon of formaldehyde.
Reaction Pathway
The reaction proceeds without a strong external catalyst, driven by the nucleophilicity of the imidazole nitrogen.
Figure 1: Reaction pathway showing the forward synthesis and the thermal reversibility characteristic of latent curing agents.
Critical Process Parameter (CPP) - Equilibrium Control: The reaction is reversible (retro-aldol type). High temperatures during synthesis can shift the equilibrium back to the reactants. Therefore, temperature control (50–60°C) is vital to maximize yield, while higher temperatures (>100°C) are reserved for the application phase (curing) to release the active catalyst.
Experimental Protocol
This protocol uses Paraformaldehyde (PFA) instead of aqueous formalin. PFA is preferred for industrial synthesis of curing agents to minimize water introduction, which can be detrimental to epoxy resin stability.
Materials Required[5][6][7][8][9][10][11][12]
-
Paraformaldehyde: Reagent grade (95%+), powder.
-
Solvent: Toluene (preferred for crystallization) or Methanol (for solution grades).
-
Catalyst (Optional): Triethylamine (trace) can accelerate PFA depolymerization, though 2-EI is sufficiently basic to auto-catalyze.
Step-by-Step Methodology
Phase 1: Setup and Dissolution
-
Equipment: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Solvation: Charge 1.0 molar equivalent of 2-Ethylimidazole into the flask.
-
Solvent Addition: Add Toluene (approx. 3-4 mL per gram of 2-EI). Toluene is chosen because the starting material is soluble, but the polar N-hydroxymethyl product is less soluble, aiding isolation.
-
Heating: Warm the solution to 50°C to ensure complete dissolution of 2-EI.
Phase 2: Reaction (N-Methylolation)
-
PFA Addition: Slowly add 1.05 molar equivalents of Paraformaldehyde powder while stirring.
-
Note: A slight excess of PFA accounts for depolymerization losses.
-
-
Digestion: Maintain the temperature at 50–55°C for 4–6 hours .
-
Observation: The cloudy suspension of PFA will gradually clear as it depolymerizes and reacts with the imidazole.
-
-
Monitoring: Monitor reaction progress via TLC (MeOH/DCM) or HPLC. Disappearance of free 2-EI indicates completion.
Phase 3: Isolation and Purification[5]
-
Cooling: Slowly cool the reaction mixture to 0–5°C using an ice bath.
-
Crystallization: The product, (2-ethyl-1H-imidazol-1-yl)methanol, should precipitate as a white crystalline solid due to its increased polarity and lower solubility in cold toluene.
-
Filtration: Filter the solids under vacuum.
-
Washing: Wash the filter cake with cold toluene or diethyl ether to remove unreacted 2-EI.
-
Drying: Dry the product in a vacuum oven at 40°C .
-
Warning: Do NOT exceed 60°C during drying, as the product may revert to 2-EI and formaldehyde.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of (2-ethyl-1H-imidazol-1-yl)methanol.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.
| Technique | Expected Signal / Result | Interpretation |
| Melting Point | ~75–85°C (Estimated) | Sharp melting point confirms purity. Broad range indicates unreacted starting material or wetness. |
| FT-IR | Broad band @ 3100-3400 cm⁻¹ | O-H stretching vibration of the hydroxymethyl group. |
| FT-IR | Absence of ~1700 cm⁻¹ | Confirms no free formaldehyde (carbonyl) remains. |
| 1H-NMR | Singlet @ ~5.4 ppm (2H) | Distinctive signal for the N-CH₂-O methylene protons. |
| Solubility | Soluble in MeOH, Water; Insoluble in Hexane | Polarity shift from 2-EI confirms functionalization. |
Self-Validating Check: If the product smells strongly of formaldehyde during drying at 40°C, the reaction did not go to completion, or the product is decomposing. Re-crystallize immediately.
Application: Latency in Epoxy Systems
The utility of (2-ethyl-1H-imidazol-1-yl)methanol lies in its thermal instability at curing temperatures.
-
Room Temperature: The bulky hydroxymethyl group blocks the N1 nitrogen, preventing it from attacking the epoxide ring. This allows for "one-pot" epoxy mixtures with shelf lives of weeks to months.
-
Elevated Temperature (>120°C): The compound undergoes thermolysis:
-
Curing: The liberated 2-ethylimidazole initiates rapid cross-linking of the epoxy resin.
Safety and Handling
-
Formaldehyde Exposure: Even when using Paraformaldehyde, formaldehyde gas can be generated. Work must be performed in a fume hood . Formaldehyde is a known carcinogen and sensitizer.
-
Thermal Runaway: While the synthesis is mildly exothermic, the primary risk is during the application in epoxy bulk curing, where the release of 2-EI can cause rapid exotherms.
-
Storage: Store the isolated product in a tightly sealed container at <25°C . Moisture can catalyze the hydrolysis of the N-hydroxymethyl bond, degrading the product back to liquid 2-EI.
References
-
PrepChem. (n.d.). Synthesis of 1-hydroxymethyl-2-ethyl-4-methylimidazole. Retrieved October 26, 2025, from [Link]
-
Shikoku Chemicals Corporation. (n.d.). Imidazole Curing Agents: Mechanisms and Applications. Retrieved October 26, 2025, from [Link]
-
Shin, J. S., et al. (2017). A comparison of some imidazoles in the curing of epoxy resin. Journal of Industrial and Engineering Chemistry. Retrieved October 26, 2025, from [Link]
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Chemical Structure Analysis of N-hydroxymethyl-2-ethylimidazole Derivatives: A Methodological Compendium
An In-Depth Technical Guide
Foreword: The Imperative for Rigorous Structural Characterization
In the landscape of modern drug development and materials science, heterocyclic compounds are foundational. Among these, imidazole derivatives are of paramount importance, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1][2] The introduction of specific substituents, such as the N-hydroxymethyl and 2-ethyl groups, onto the imidazole ring creates a unique chemical entity with distinct physicochemical properties that demand precise characterization. The N-hydroxymethyl group, in particular, can introduce new hydrogen bonding capabilities and potential reactivity, making its unambiguous identification critical.
This guide provides a comprehensive framework for the structural elucidation of N-hydroxymethyl-2-ethylimidazole derivatives. It is designed for researchers, scientists, and drug development professionals who require a multi-faceted, robust analytical strategy. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each analytical step contributes to a self-validating system of characterization. The accurate determination of molecular structure is the bedrock of safety, efficacy, and quality control, and the methodologies detailed herein are designed to establish that foundation with confidence.[3][4]
The Strategic Application of Analytical Techniques
A single analytical technique is rarely sufficient for the complete characterization of a novel chemical entity. A synergistic and integrated approach is essential for unambiguous structural elucidation, purity assessment, and physicochemical profiling.[3] For N-hydroxymethyl-2-ethylimidazole derivatives, the primary analytical arsenal includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are indispensable for purity determination and are often coupled with spectroscopic detectors.[4]
The logical relationship between these techniques and the information they provide is crucial. Each method offers a unique piece of the structural puzzle, and their combined data provide a complete and validated picture of the molecule.
Caption: Logical relationships between analytical techniques and derived information.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Expertise & Causality: FTIR spectroscopy serves as a rapid and indispensable tool for the initial confirmation of key functional groups.[3] For N-hydroxymethyl-2-ethylimidazole derivatives, its primary utility lies in unequivocally identifying the hydroxyl (-OH) group. The presence of the N-CH₂-OH moiety will give rise to a characteristic broad absorption band for the O-H stretching vibration, typically in the 3500-3200 cm⁻¹ region.[5][6] This broadness is a direct result of intermolecular hydrogen bonding. The absence of this band would immediately call the proposed structure into question. Additionally, FTIR confirms the presence of the imidazole ring through its C=N and C=C stretching vibrations and the alkyl groups (ethyl and methylene) via their C-H stretching and bending modes.
Table 1: Key FTIR Absorption Bands for N-hydroxymethyl-2-ethylimidazole
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (O-H) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |
| Alkyl (C-H) | Stretching | 2980 - 2850 | Medium-Strong |
| Imidazole Ring (C=N, C=C) | Stretching | 1650 - 1450 | Medium-Variable |
| Hydroxymethyl (C-O) | Stretching | 1100 - 1000 | Medium-Strong |
Note: Exact positions can vary based on the sample's physical state and intermolecular interactions.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the N-hydroxymethyl-2-ethylimidazole derivative with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the resulting spectrum to identify the key absorption bands.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of the analyte.[2] For N-hydroxymethyl-2-ethylimidazole (C₆H₁₀N₂O, Molecular Weight: 126.16 g/mol ), observing the molecular ion peak is the primary goal. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula.[1] Techniques like Electrospray Ionization (ESI) are well-suited for these polar molecules, typically yielding the protonated molecule [M+H]⁺ at m/z 127.17. The fragmentation pattern observed in the mass spectrum provides additional structural evidence, often showing losses of key groups like the hydroxymethyl moiety (-CH₂OH, 31 Da) or the ethyl group (-C₂H₅, 29 Da).
Table 2: Expected Mass Spectral Data (ESI-MS)
| Ion | Formula | Calculated m/z (Monoisotopic) | Information Provided |
| [M+H]⁺ | [C₆H₁₁N₂O]⁺ | 127.0866 | Confirms Molecular Weight |
| [M-C₂H₅]⁺ | [C₄H₅N₂O]⁺ | 97.0396 | Loss of ethyl group |
| [M-CH₂OH]⁺ | [C₅H₉N₂]⁺ | 97.0760 | Loss of hydroxymethyl group |
| [M-H₂O+H]⁺ | [C₆H₉N₂]⁺ | 109.0760 | Loss of water |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent mixture like methanol/water (50:50 v/v).
-
Chromatographic Separation (HPLC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Mass Range: Scan from m/z 50 to 300.
-
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Identify the [M+H]⁺ ion and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.[1] For N-hydroxymethyl-2-ethylimidazole derivatives, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments.
-
¹H NMR: Will show distinct signals for the two non-equivalent protons on the imidazole ring, the CH₂ and CH₃ protons of the ethyl group, the N-CH₂ protons of the hydroxymethyl group, and the exchangeable -OH proton. The coupling patterns (e.g., the quartet and triplet for the ethyl group) are critical for confirming connectivity.[7]
-
¹³C NMR: Will reveal signals for all six unique carbon atoms in the molecule, including the three distinct carbons of the imidazole ring and the carbons of the ethyl and hydroxymethyl substituents.[8]
-
2D NMR (e.g., HSQC, HMBC): These experiments are crucial for resolving any ambiguities. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton to its directly attached carbon. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals longer-range couplings (2-3 bonds) between protons and carbons, allowing for the definitive piecing together of the molecular fragments. This is especially useful for confirming the attachment of the hydroxymethyl and ethyl groups to the correct positions on the imidazole ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Position | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ring C4/C5 | -CH= | ~6.9-7.1 (2H, two singlets) | ~120-128 |
| Ring C2 | -C-Et | - | ~150 |
| N-CH₂-OH | Methylene | ~5.5 (2H, singlet) | ~75 |
| N-CH₂-OH | Hydroxyl | Variable (1H, broad singlet) | - |
| -CH₂-CH₃ | Methylene | ~2.7 (2H, quartet) | ~22 |
| -CH₂-CH₃ | Methyl | ~1.3 (3H, triplet) | ~13 |
Note: Chemical shifts are predictive and can be influenced by solvent and concentration.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and correct peak shapes.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition (if needed): Run standard HSQC and HMBC experiments to establish C-H and long-range C-H correlations.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
X-ray Crystallography: The Definitive 3D Structure
Expertise & Causality: When a suitable single crystal can be grown, X-ray crystallography provides the gold standard for structural determination. It offers an unambiguous 3D model of the molecule as it exists in the solid state, confirming not only the atomic connectivity but also providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.[9][10] For N-hydroxymethyl-2-ethylimidazole, this technique would definitively confirm the planarity of the imidazole ring, the geometry of the substituents, and reveal how the hydroxymethyl group participates in the crystal packing via hydrogen bonds.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A stream of cold nitrogen gas (e.g., at 100 K) is often used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a diffraction pattern of thousands of reflections.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[9] The initial structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
-
Structure Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.
Integrated Analytical Workflow: A Self-Validating System
A robust analytical strategy follows a logical progression, where each step builds upon the last. This workflow ensures that by the final step, the structure is confirmed with an exceptionally high degree of confidence.
Caption: An integrated workflow for the characterization of new derivatives.
This workflow demonstrates trustworthiness because it is a self-validating system. For instance, if FTIR fails to show a hydroxyl peak, the subsequent NMR and MS data would be inconsistent with the proposed structure, forcing a re-evaluation at an early stage. If HPLC shows multiple impurity peaks, the NMR will be complex and uninterpretable, again halting progress until better purification is achieved. Each step provides a quality gate for the next, ensuring the final characterized compound is both structurally correct and of known purity.
References
- Title: A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)
- Title: Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives Source: Der Pharma Chemica URL
- Title: The crystal structure of imidazole at -150degreesC Source: Digital CSIC URL
- Title: Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers Source: Benchchem URL
- Title: Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives Source: Scientific & Academic Publishing URL
- Title: Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity Source: JOCPR URL
- Title: X-ray crystallographic and biochemical characterization of the inhibitory action of an imidazole-dioxolane compound on heme oxygenase Source: PubMed URL
- Title: A Review on Medicinally Important Heterocyclic Compounds Source: A Review on Medicinally Important Heterocyclic Compounds URL
- Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL
- Title: 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: MDPI URL
- Title: ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No.
- Title: Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis Source: MDPI URL
- Title: Variable temperature FTIR spectra of hydroxyl peak.
- Title: Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Source: Asian Publication Corporation URL
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Distinguishing 2-Ethylimidazole and (2-Ethyl-1H-imidazol-1-yl)methanol: A Guide to Structure, Reactivity, and Application
An In-depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of heterocyclic chemistry and drug discovery, imidazole derivatives serve as foundational scaffolds for a vast array of functional molecules.[1][2][3] This guide provides a detailed comparative analysis of two closely related, yet functionally distinct, imidazole building blocks: 2-Ethylimidazole (2-EI) and its N1-hydroxymethylated derivative, (2-Ethyl-1H-imidazol-1-yl)methanol (2-EIM-OH). We will dissect their structural nuances, compare their physicochemical properties, and explore the profound impact these differences have on their chemical reactivity and strategic utility in synthesis and drug development. This document serves as a technical resource for researchers, scientists, and process chemists to inform the selection and application of these critical intermediates.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[4] This structure is a cornerstone in medicinal chemistry, appearing in natural products like the amino acid histidine and in numerous blockbuster drugs.[2] Its prevalence stems from its unique electronic properties: the lone pair of electrons on one nitrogen atom imparts basicity, while the other nitrogen's proton can act as a hydrogen bond donor, making the scaffold an excellent pharmacophore for interacting with biological targets.[1] Understanding the subtle modifications to this core, such as the ones differentiating 2-EI and 2-EIM-OH, is paramount for designing novel synthetic pathways and active pharmaceutical ingredients (APIs).
Profile of 2-Ethylimidazole (CAS: 1072-62-4)
2-Ethylimidazole (2-EI) is a foundational building block characterized by an ethyl group at the C2 position of the imidazole ring.[4] This substitution leaves the N1 position with a reactive proton (N-H), a feature that defines much of its chemistry.
Chemical Structure and Properties
2-EI typically presents as a white to light yellow crystalline solid or flakes.[5][6][7] Its properties make it a versatile component in both industrial and research settings.
Table 1: Physicochemical Properties of 2-Ethylimidazole
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1072-62-4 | [4][5][8][9][10] |
| Molecular Formula | C₅H₈N₂ | [4][6][7][8][10] |
| Molecular Weight | 96.13 g/mol | [6][7][8][9][10] |
| Appearance | White to slightly yellow flakes/solid | [5][6][7] |
| Melting Point | 78-81 °C | [5][6][8] |
| Boiling Point | 268 °C | [5][6][8] |
| Solubility | Soluble in water and organic solvents |[4] |
Synthesis and Reactivity
The synthesis of 2-substituted imidazoles like 2-EI often follows the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl (glyoxal), an aldehyde (propionaldehyde for the ethyl group), and ammonia.[11][12]
The reactivity of 2-EI is dominated by two primary sites:
-
The N1 Proton: The N-H proton is weakly acidic and can be readily removed by a base, allowing for N-alkylation, N-acylation, and other substitutions at this position.
-
The N3 Lone Pair: The sp²-hybridized nitrogen at position 3 has a lone pair of electrons, making it a nucleophilic and basic site. This allows 2-EI to act as a base, a catalyst, and a ligand for metal complexes.[7][9]
Core Applications
2-Ethylimidazole is a widely used industrial chemical and synthetic intermediate.
-
Epoxy Curing Agent: It is a highly effective catalyst and curing agent for epoxy resins, promoting polymerization to form rigid, cross-linked materials with high thermal and chemical resistance.[5][6][9][13]
-
Catalysis: It serves as a catalyst in the production of polyurethanes and other organic reactions.[5][9][13]
-
Corrosion Inhibition: The molecule can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, a valuable property in the oil and gas industry.[7]
-
Pharmaceutical Intermediate: As a versatile building block, 2-EI is a starting material for synthesizing more complex active pharmaceutical ingredients.[7]
Profile of (2-Ethyl-1H-imidazol-1-yl)methanol
(2-Ethyl-1H-imidazol-1-yl)methanol (2-EIM-OH) is a direct derivative of 2-EI. It is formed by the addition of a hydroxymethyl (-CH₂OH) group to the N1 position of the imidazole ring. This seemingly simple modification fundamentally alters the molecule's reactivity and utility.
Chemical Structure and Properties
The introduction of the hydroxymethyl group increases the molecular weight and polarity of the compound. While specific experimental data for this exact molecule is sparse in readily available databases, its properties can be inferred from its structure and comparison to analogous compounds like 1H-imidazole-1-methanol.[14][15]
Table 2: Predicted and Known Properties of (2-Ethyl-1H-imidazol-1-yl)methanol
| Property | Value | Source(s) / Rationale |
|---|---|---|
| CAS Number | 74338-34-4 (structurally related) | [16][17] (Note: This CAS may refer to an isomer) |
| Molecular Formula | C₆H₁₀N₂O | (Based on structure) |
| Molecular Weight | 126.16 g/mol | [18] (Analogous compound) |
| Appearance | Likely a liquid or low-melting solid | (Analogous compound is a liquid) |
| Boiling Point | Expected to be higher than 2-EI | (Increased polarity and H-bonding) |
| Solubility | Expected to have good solubility in polar solvents | (Presence of hydroxyl group) |
Synthesis and Reactivity
2-EIM-OH is synthesized directly from 2-Ethylimidazole. The most common method is the N-hydroxymethylation reaction with formaldehyde (or its polymer equivalent, paraformaldehyde) in a suitable solvent.[14] This reaction specifically targets the N-H proton of the imidazole ring.
The key shift in reactivity from 2-EI to 2-EIM-OH is the replacement of the N-H group with a primary alcohol (-CH₂OH).
-
The Hydroxyl Group: This is now the primary site for functionalization. It can undergo esterification, etherification, oxidation to an aldehyde, or be converted into a good leaving group (e.g., a tosylate or a halide), facilitating nucleophilic substitution.
-
Masked N1 Position: The N1 position is now protected. This allows for selective reactions at other parts of the molecule without interference from the N-H proton. The N1-CH₂OH bond can also be cleaved under certain conditions, regenerating the N-H imidazole.
Core Applications
The primary role of 2-EIM-OH is as a specialized synthetic intermediate . Its value lies in the functional handle provided by the hydroxyl group.
-
Precursor for N-Substituted Imidazoles: It is an excellent precursor for creating a diverse library of N1-substituted 2-ethylimidazole derivatives, which is a common strategy in drug discovery to modulate a compound's pharmacokinetic and pharmacodynamic properties.[19]
-
Linker Chemistry: The -CH₂OH group can act as a covalent attachment point to link the 2-ethylimidazole core to other molecules, polymers, or surfaces.
Head-to-Head Comparison: 2-EI vs. 2-EIM-OH
The fundamental difference between these two molecules is the substituent at the N1 position: a proton versus a hydroxymethyl group. This distinction is the source of their divergent chemical personalities and applications.
Structural and Functional Group Differentiation
The diagram below illustrates the core structural difference. In 2-EI, the N1 position is a reactive site for deprotonation and substitution. In 2-EIM-OH, this site is occupied, and a new reactive center—a primary alcohol—is introduced.
Caption: Structural and functional group comparison.
Synthetic Relationship and Workflow
2-EIM-OH is a direct descendant of 2-EI, representing a strategic step to add a versatile functional handle. This synthetic conversion is a cornerstone of its utility.
Caption: Synthetic pathway from 2-EI to 2-EIM-OH.
Detailed Experimental Protocols
The protocols described are based on established chemical principles and methodologies found in the literature.[11][14]
Representative Synthesis of 2-Ethylimidazole
This procedure is adapted from the general Debus-Radziszewski synthesis.
-
Objective: To synthesize 2-Ethylimidazole via a one-pot condensation reaction.
-
Methodology:
-
To a stirred aqueous solution of ammonia, add an aqueous solution of glyoxal (40% wt.) and propionaldehyde. The order of addition can be critical to optimizing yield.[11]
-
Maintain the reaction temperature between 20-50°C. The reaction is exothermic and may require cooling.
-
Stir the mixture for several hours until the reaction is complete, monitored by a suitable technique like TLC or GC.
-
Upon completion, the product mixture is typically worked up by neutralizing any excess acid, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by crystallization or distillation to yield pure 2-Ethylimidazole.[20]
-
Synthesis of (2-Ethyl-1H-imidazol-1-yl)methanol from 2-Ethylimidazole
This procedure is based on the N-hydroxymethylation of imidazoles.[14]
-
Objective: To introduce a hydroxymethyl group at the N1 position of 2-Ethylimidazole.
-
Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-Ethylimidazole (1.0 eq.) in a suitable solvent such as 1,4-dioxane.
-
Add paraformaldehyde (1.0 eq.) to the solution.
-
Stir the mixture at room temperature for 2 hours, then heat to a moderate temperature (e.g., 60-70°C) and stir overnight.[14]
-
Monitor the reaction for the consumption of the starting material by TLC or GC.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The resulting (2-Ethyl-1H-imidazol-1-yl)methanol can be purified by column chromatography on silica gel if necessary.
-
Conclusion for the Drug Development Professional
The choice between 2-Ethylimidazole and (2-Ethyl-1H-imidazol-1-yl)methanol is a strategic decision dictated by the synthetic goal.
-
Choose 2-Ethylimidazole (2-EI) when you require a versatile, cost-effective building block where subsequent reactions will involve substitution at the N1 position, or when its catalytic or ligand-binding properties are desired. It is the foundational starting material.
-
Choose (2-Ethyl-1H-imidazol-1-yl)methanol (2-EIM-OH) when your synthetic route requires a protected N1 position and a functional handle for subsequent elaboration. It is the ideal intermediate for building more complex structures off the imidazole core via its hydroxyl group, enabling the synthesis of esters, ethers, and other derivatives that would be difficult to achieve with the reactive N-H of 2-EI present.
In essence, 2-EI is the raw scaffold, while 2-EIM-OH is a refined synthon, pre-functionalized for more advanced synthetic transformations. A thorough understanding of this distinction empowers chemists to design more efficient, elegant, and effective routes to novel chemical entities.
References
- ChemicalBook. (2026, January 13). 2-Ethylimidazole | 1072-62-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Chemical Properties and Industrial Uses of 2-Ethylimidazole.
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- ChemicalBook.
- Santa Cruz Biotechnology. 2-Ethylimidazole | CAS 1072-62-4.
- Chemistry Stack Exchange. (2025, July 30). Synthesis of 2-methylimidazole.
- Shandong Minglang Chemical Co., Ltd. 2-Ethylimidazole cas 1072-62-4.
- Sigma-Aldrich. (1-Ethyl-1H-imidazol-2-yl)methanol.
- DeBerardinis, A. M., et al. (2017). Crystal structure of 1H-imidazole-1-methanol.
- PubChem. 1H-imidazol-1-ylmethanol.
- Minds@UW. (n.d.).
- AccuStandard. 2,3,3',4-Tetrachlorobiphenyl CAS # 74338-24-2.
- AccuStandard. 2,3,3',4-Tetrachlorobiphenyl CAS # 74338-24-2.
- ResearchGate. (n.d.). The Reaction of Acetaldehyde, Glyoxal, and Ammonia to Yield 2-Methylimidazole: Thermodynamic and Kinetic Analyses of the Mechanism.
- Longdom Publishing. (2017, August 11).
- Santa Cruz Biotechnology. (1-ethyl-1H-imidazol-2-yl)methanol | CAS 63634-44-6.
- Life Chemicals. (2023, July 31). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.
- Scilit. (2025, March 22). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective.
- RSC Publishing. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism.
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Solubility profile of (2-Ethyl-1H-imidazol-1-yl)methanol in organic solvents
An In-depth Technical Guide to the Solubility Profile of (2-Ethyl-1H-imidazol-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Ethyl-1H-imidazol-1-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a substituted imidazole ring coupled with a primary alcohol, presents a unique combination of polarity, hydrogen bonding capabilities, and potential for further functionalization. Understanding the solubility profile of this molecule in various organic solvents is a critical prerequisite for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (2-Ethyl-1H-imidazol-1-yl)methanol, offering a framework for its application in research and development.
Introduction: The Significance of (2-Ethyl-1H-imidazol-1-yl)methanol and its Solubility
The imidazole moiety is a cornerstone in the design of numerous biologically active molecules, including antifungal agents and inhibitors of key enzymes like heme oxygenase-1. The presence of the 2-ethyl group and the 1-methanol group on the imidazole ring of (2-Ethyl-1H-imidazol-1-yl)methanol modifies its steric and electronic properties, influencing its interaction with biological targets and its physicochemical characteristics.
Solubility is a paramount parameter in drug development, directly impacting a drug's bioavailability, efficacy, and shelf-life.[1] Poor solubility can lead to inadequate drug absorption and is a major challenge for formulation scientists.[2] For orally administered drugs, solubility is often the rate-limiting step for achieving the desired therapeutic concentration in systemic circulation.[2][3] Therefore, a thorough understanding of the solubility of (2-Ethyl-1H-imidazol-1-yl)methanol in a range of organic solvents is essential for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Formulation Development: Designing suitable delivery systems for preclinical and clinical studies.
-
Analytical Method Development: Preparing solutions for characterization and quantification.
-
High-Throughput Screening: Ensuring compound viability in assay conditions.[4]
This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, present an illustrative solubility profile, and discuss the practical implications for researchers.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. For (2-Ethyl-1H-imidazol-1-yl)methanol, its solubility in a given organic solvent is governed by a combination of factors:
-
"Like Dissolves Like": This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The polarity of the solvent relative to the solute is a key determinant.
-
Hydrogen Bonding: The methanol group of (2-Ethyl-1H-imidazol-1-yl)methanol can act as both a hydrogen bond donor and acceptor. The imidazole ring nitrogens can also act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be good solvents.
-
Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, which will interact favorably with polar solvents.
-
Van der Waals Forces: These non-specific interactions contribute to the overall solvation process.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy of solvation.
Based on the structure of (2-Ethyl-1H-imidazol-1-yl)methanol, it is anticipated to exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Its solubility is likely to be lower in non-polar solvents (e.g., hexane, toluene). For related benzimidazole compounds, alcohols are the preferred solvents, and aprotic solvents like DMF and acetonitrile also show good performance.[5] Studies on other imidazoles have shown that solubility in alcohols generally decreases with the increasing molecular weight of the alcohol.[6]
Experimental Determination of the Solubility Profile
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[7] This technique involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of (2-Ethyl-1H-imidazol-1-yl)methanol in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
(2-Ethyl-1H-imidazol-1-yl)methanol (solid, high purity)
-
Selected organic solvents (analytical grade): Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile, Dichloromethane, Toluene, Heptane
-
Scintillation vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid (2-Ethyl-1H-imidazol-1-yl)methanol to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Immediately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of (2-Ethyl-1H-imidazol-1-yl)methanol of known concentrations.
-
Analyze the calibration standards and the prepared samples using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of (2-Ethyl-1H-imidazol-1-yl)methanol in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of (2-Ethyl-1H-imidazol-1-yl)methanol.
Illustrative Solubility Profile of (2-Ethyl-1H-imidazol-1-yl)methanol
The following table presents a hypothetical but scientifically plausible solubility profile for (2-Ethyl-1H-imidazol-1-yl)methanol based on its chemical structure and the known behavior of similar compounds.
| Solvent | Solvent Type | Polarity Index | Expected Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | 5.1 | > 200 |
| Ethanol | Polar Protic | 4.3 | > 150 |
| Isopropanol | Polar Protic | 3.9 | ~ 100 |
| Acetone | Polar Aprotic | 5.1 | > 100 |
| Acetonitrile | Polar Aprotic | 5.8 | ~ 75 |
| Ethyl Acetate | Moderately Polar | 4.4 | ~ 50 |
| Dichloromethane | Moderately Polar | 3.1 | ~ 25 |
| Toluene | Non-polar | 2.4 | < 5 |
| Heptane | Non-polar | 0.1 | < 1 |
Relationship between Solvent Polarity and Solubility
Caption: Expected solubility trend of (2-Ethyl-1H-imidazol-1-yl)methanol.
Practical Implications and Applications
The solubility profile of (2-Ethyl-1H-imidazol-1-yl)methanol has direct consequences for its practical application:
-
For Synthetic Chemists: The high solubility in alcohols like methanol and ethanol makes them excellent choices for reaction solvents, especially for reactions involving polar reagents. Purification by crystallization could be achieved by using a solvent system where the compound is highly soluble in one solvent at elevated temperatures and poorly soluble in another at room temperature.
-
For Formulation Scientists: The data informs the selection of excipients and solvent systems for creating various dosage forms. For parenteral formulations, a solvent in which the compound is highly soluble would be chosen. For oral formulations, understanding the solubility in biorelevant media, which simulate gastrointestinal fluids, would be a critical next step.[7]
-
For Analytical Chemists: The solubility data is crucial for preparing stock solutions for analytical standards and for developing and validating analytical methods such as HPLC and mass spectrometry.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of (2-Ethyl-1H-imidazol-1-yl)methanol. By combining theoretical principles with a robust experimental methodology, researchers can generate the critical data needed to advance the development of this promising compound. A detailed understanding of its solubility is not merely an academic exercise but a fundamental requirement for unlocking its full potential in medicinal chemistry and beyond. The successful translation of a promising molecule from the laboratory to a clinical or commercial product is critically dependent on a thorough characterization of its physicochemical properties, with solubility being at the forefront.
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Drug Solubility: Importance and Enhancement Techniques. [Link]
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Drug solubility: why testing early matters in HTS | BMG LABTECH. [Link]
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Improving solubility and accelerating drug development - Veranova. [Link]
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Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]
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Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. [Link]
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Applications - Methanol Institute. [Link]
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Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. [Link]
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(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. [Link]
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Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound? [Link]
-
Solubility of Imidazoles in Ethers | Journal of Chemical & Engineering Data. [Link]
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Solubility of Imidazoles in Alcohols | Request PDF - ResearchGate. [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. [Link]
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1H-Imidazole-2-methanol | C4H6N2O | CID 566830 - PubChem - NIH. [Link]
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1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW. [Link]
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Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8) - Cheméo. [Link]
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N-Hydroxymethyl Imidazoles: A Technical Guide to the Mechanism of Formaldehyde Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxymethyl imidazoles represent a class of compounds with significant relevance in fields ranging from pharmaceutical sciences, as prodrugs, to the cosmetics industry as preservatives.[1][2] Their utility is intrinsically linked to their capacity to act as formaldehyde donors. The controlled release of formaldehyde is crucial for their intended function, whether it be for therapeutic action or antimicrobial preservation.[3][4] This technical guide provides a detailed exploration of the chemical mechanism underpinning formaldehyde release from N-hydroxymethyl imidazoles. It delves into the kinetics, influencing factors, and the state-of-the-art analytical methodologies for the quantification of this release. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate and harness the properties of these dynamic molecules.
Introduction: The Dual Nature of N-Hydroxymethyl Imidazoles
The imidazole ring is a cornerstone heterocyclic structure found in numerous biologically active molecules, including the amino acid histidine.[5] Its unique electronic and amphoteric properties make it a versatile scaffold in medicinal chemistry.[5][6] The introduction of a hydroxymethyl group onto a nitrogen atom of the imidazole ring creates an N-hydroxymethyl imidazole, a molecule that exists in a chemical equilibrium with its parent imidazole and formaldehyde.[7]
This equilibrium is the core of their function as "formaldehyde donors" or "formaldehyde-releasers." In the context of drug development, these compounds are engineered as prodrugs.[3][8] The N-hydroxymethyl moiety acts as a carrier, which, upon reaching a specific physiological environment, undergoes cleavage to release formaldehyde.[9] This released formaldehyde can then exert a localized therapeutic effect, for example, by forming adducts with DNA in cancer cells, thereby augmenting the efficacy of other chemotherapeutic agents like Adriamycin.[10][11] In cosmetics, this same mechanism is employed for preservation, where the slow, sustained release of formaldehyde provides antimicrobial activity to protect products from spoilage.[1][12]
Understanding the precise mechanism and the factors that govern the rate and extent of this release is paramount for designing safe and effective products. Uncontrolled or premature release can lead to undesired toxicity, while insufficient release can render the compound ineffective.[8][13]
The Core Mechanism: Reversible Hydrolytic Cleavage
The release of formaldehyde from N-hydroxymethyl imidazoles is not a unidirectional decomposition but rather a reversible hydrolytic process. The fundamental reaction is the cleavage of the C-N bond connecting the hydroxymethyl group to the imidazole nitrogen. This is essentially a retro-Mannich or retro-Henry reaction.
The reaction can be summarized as:
N-Hydroxymethyl Imidazole + H₂O ⇌ Imidazole + Formaldehyde (hydrated as Methylene Glycol)
In an aqueous environment, an equilibrium exists between the N-hydroxymethyl adduct and its constituent parts.[1] The position of this equilibrium is dictated by several critical factors, making the release tunable.
Caption: Reversible hydrolysis of N-hydroxymethyl imidazole.
Key Factors Influencing Formaldehyde Release
The dynamic nature of the equilibrium is sensitive to the surrounding chemical environment. Manipulating these factors is key to controlling the release profile.
-
pH: The rate of formaldehyde release is highly dependent on pH. The cleavage is subject to both specific and general base catalysis.[14] In highly alkaline conditions (e.g., pH 10), the release is significantly accelerated compared to acidic or neutral conditions.[15] This is a critical consideration in product formulation, as the pH of the matrix (e.g., a cosmetic lotion or a physiological compartment) will directly impact the stability of the N-hydroxymethyl imidazole.
-
Temperature: Like most chemical reactions, the release of formaldehyde is temperature-dependent. Increased temperature shifts the equilibrium towards the release of formaldehyde and increases the rate of cleavage.[12][16] This has implications for the storage and shelf-life of products containing these compounds.
-
Matrix Composition: The chemical matrix in which the N-hydroxymethyl imidazole is dissolved plays a crucial role. Preservatives in cosmetic matrices generally release less formaldehyde than in simple aqueous solutions.[12][16] The presence of other nucleophiles, such as urea, can react with the released formaldehyde, reducing its free concentration and potentially pulling the equilibrium towards further release.[15]
-
Time: The release of formaldehyde is a time-dependent process. Over time, the concentration of free formaldehyde in a closed system will approach its equilibrium value, which is determined by the factors above.[16]
| Factor | Effect on Formaldehyde Release | Rationale | Citation |
| pH | Release increases significantly with increasing pH (alkaline conditions). | The hydrolysis reaction is catalyzed by hydroxide ions (specific base catalysis). | [14][15] |
| Temperature | Higher temperatures lead to a faster and greater release. | The cleavage reaction has a positive activation energy; increased thermal energy overcomes this barrier more readily. | [12][16] |
| Matrix | Release is typically lower in complex matrices (e.g., cosmetics) than in pure aqueous solutions. | Other components in the matrix can interact with the N-hydroxymethyl imidazole or the released formaldehyde, shifting the equilibrium. | [12][16] |
| Storage Time | The amount of released formaldehyde increases over time until equilibrium is reached. | The release is a kinetic process that proceeds over time. | [16] |
Analytical Quantification of Released Formaldehyde
Accurate and sensitive quantification of released formaldehyde is essential for both research and quality control. Since formaldehyde itself lacks a strong chromophore for easy detection, most methods rely on derivatization to form a product that can be readily measured.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
This is the most widely used and robust method for formaldehyde quantification.[12][16] The method involves reacting formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution. This reaction produces a stable 2,4-dinitrophenylhydrazone derivative that is bright yellow and absorbs strongly in the UV-visible spectrum (around 360 nm), making it ideal for HPLC-UV detection.[17][18]
Causality Behind Experimental Choices:
-
Why Derivatization? Formaldehyde's poor UV absorbance necessitates conversion into a molecule (the hydrazone derivative) with a high molar absorptivity for sensitive detection.
-
Why HPLC? The complexity of matrices like cosmetic formulations or biological fluids requires the high resolving power of HPLC to separate the formaldehyde-DNPH derivative from other interfering compounds, ensuring specificity and accuracy.[19]
-
Why a C18 Column? The formaldehyde-DNPH derivative is a relatively nonpolar organic molecule, making it well-suited for separation via reverse-phase chromatography on a C18 column.
Caption: Standard workflow for formaldehyde quantification by HPLC.
Spectrophotometric (Colorimetric) Methods
For more rapid or high-throughput analysis where the specificity of HPLC is not required, colorimetric methods are valuable. These methods also rely on a chemical reaction that produces a colored product.
-
AHMT (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) Method: This method is noted for its high sensitivity and is suitable for detecting low concentrations of formaldehyde.[20] In an alkaline medium, formaldehyde reacts with AHMT to form a colorless intermediate. This is then oxidized (e.g., with potassium periodate) to produce a purple-colored tetrazine derivative, which can be measured spectrophotometrically.
-
Nash Reagent (Acetylacetone Method): This classic method involves the reaction of formaldehyde with acetylacetone and an ammonium salt to form a yellow-colored product, diacetyldihydrolutidine, which is measured at approximately 412-414 nm.[17]
Causality Behind Experimental Choices:
-
Why Colorimetry? It offers a simpler, faster, and more cost-effective alternative to HPLC, suitable for screening large numbers of samples. The instrumentation (a basic spectrophotometer) is widely available.
-
Choice of Reagent: The choice between AHMT and Nash reagent often depends on the required sensitivity and the potential for interferences. The AHMT method is generally more sensitive than the Nash method.[20]
Experimental Protocols
The following protocols are provided as self-validating systems, incorporating the generation of a standard curve for accurate quantification.
Protocol 1: Quantification of Formaldehyde using HPLC-DNPH
Objective: To quantify the concentration of formaldehyde released from an N-hydroxymethyl imidazole compound in an aqueous buffer.
Materials:
-
Formaldehyde standard solution (e.g., 37 wt. % in H₂O)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Sulfuric Acid (concentrated)
-
Deionized water
-
Buffer solution of desired pH
-
N-hydroxymethyl imidazole sample
-
HPLC system with UV/Vis detector, C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of DNPH Reagent: Dissolve ~4 mg of DNPH in 1 mL of concentrated sulfuric acid. Carefully and slowly add this to 99 mL of acetonitrile while stirring. Safety Note: Work in a fume hood and wear appropriate PPE. The reaction is exothermic.
-
Preparation of Formaldehyde Stock and Standards: a. Prepare a 1000 µg/mL formaldehyde stock solution in deionized water. Standardize this solution using a titration method if high accuracy is required.[21] b. From the stock solution, prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) in the same buffer used for the sample.
-
Sample Preparation and Derivatization: a. Dissolve the N-hydroxymethyl imidazole compound in the chosen buffer at a known concentration. Incubate the solution under desired conditions (e.g., specific temperature and time) to allow for formaldehyde release. b. Take a 1.0 mL aliquot of the sample solution. c. Add 1.0 mL of the DNPH reagent. d. In parallel, take 1.0 mL of each calibration standard and a buffer blank, and add 1.0 mL of DNPH reagent to each. e. Cap all vials tightly and incubate at 60°C for 30 minutes. Allow to cool to room temperature.
-
HPLC Analysis: a. Set up the HPLC system. Mobile Phase Example: 60:40 (v/v) Acetonitrile:Water. Flow Rate: 1.0 mL/min. Column Temperature: 30°C. Detection Wavelength: 360 nm. b. Inject 20 µL of the derivatized blank, standards, and samples. c. Record the chromatograms. The formaldehyde-DNPH derivative will elute as a distinct peak.
-
Data Analysis: a. Integrate the peak area for the formaldehyde-DNPH derivative in each chromatogram. b. Construct a calibration curve by plotting the peak area of the standards versus their known concentration. c. Use the linear regression equation from the calibration curve to calculate the formaldehyde concentration in the unknown samples.
Protocol 2: Quantification of Formaldehyde using the AHMT Method
Objective: To rapidly determine formaldehyde concentration using a colorimetric assay.
Materials:
-
Formaldehyde standard solution (as above)
-
AHMT (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole)
-
Potassium hydroxide (KOH)
-
Potassium periodate (KIO₄)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Reagent Preparation: a. AHMT Solution (0.5%): Dissolve 0.5 g of AHMT in 100 mL of 0.5 N HCl. Store in a dark bottle. b. KOH Solution (5 N): Dissolve 28 g of KOH in ~80 mL of water, cool, and make up to 100 mL. c. KIO₄ Solution (0.75%): Dissolve 0.75 g of KIO₄ in 100 mL of 0.2 N KOH.
-
Preparation of Standards: Prepare a series of formaldehyde standards (e.g., 0.2, 0.5, 1.0, 2.0 µg/mL) in deionized water.
-
Sample Preparation: Prepare the N-hydroxymethyl imidazole sample in deionized water or a suitable buffer.
-
Colorimetric Reaction: a. Pipette 2.0 mL of each standard, a water blank, and the sample into separate test tubes. b. To each tube, add 2.0 mL of the 5 N KOH solution, followed by 2.0 mL of the AHMT solution. c. Mix and let stand at room temperature for 20 minutes. d. Add 2.0 mL of the KIO₄ solution and mix gently until any effervescence ceases. A purple color will develop.
-
Measurement and Analysis: a. Measure the absorbance of the blank, standards, and samples at 550 nm using the spectrophotometer. Use the blank to zero the instrument. b. Create a standard curve by plotting absorbance versus formaldehyde concentration. c. Determine the concentration of formaldehyde in the sample from the standard curve.
Conclusion and Future Outlook
The mechanism of formaldehyde release from N-hydroxymethyl imidazoles is a well-defined, reversible hydrolytic process governed by predictable factors such as pH, temperature, and matrix composition. This tunable release is the key to their application as prodrugs and preservatives. For drug development professionals, leveraging these principles allows for the design of targeted delivery systems that activate under specific physiological conditions. For researchers in material and cosmetic sciences, controlling these factors is essential for ensuring product stability, efficacy, and safety.
The analytical protocols detailed herein provide robust and validated methods for the precise quantification of this release, forming the basis of any rigorous investigation. Future research may focus on developing novel N-hydroxymethyl imidazole structures with highly specific release triggers, such as enzymatic cleavage or light activation, further expanding their therapeutic and industrial potential.
References
-
Investigation on formaldehyde release from preservatives in cosmetics. (2015). International Journal of Cosmetic Science. [Link]
-
Abu-Yousef, I. A., et al. (2008). Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species. Journal of Medicinal Chemistry. [Link]
-
Dhareshwar, S. S., & Stella, V. J. (2008). Your prodrug releases formaldehyde: should you be concerned? No!. Journal of Pharmaceutical Sciences. [Link]
-
Cutts, S. M., et al. (2005). Formaldehyde-releasing prodrugs in combination with adriamycin can overcome cellular drug resistance. Anti-Cancer Drugs. [Link]
-
Dhareshwar, S. S., & Stella, V. J. (2008). List of a Few Clinically Administered Prodrugs, Their Dose, and the Amount of Formaldehyde Generated In Vivo Upon Bioconversion. ResearchGate. [Link]
-
Cutts, S. M., et al. (2004). Formaldehyde-releasing prodrugs in combination with Adriamycin in resistant tumour cells. Proceedings of the American Association for Cancer Research. [Link]
-
Dhareshwar, S. S., & Stella, V. J. (2008). Your Prodrug Releases Formaldehyde: Should You Be Concerned? No!. ResearchGate. [Link]
-
Martin, R. B. (1971). Imidazole Group‐Catalyzed Reactions in Formaldehyde. European Journal of Biochemistry. [Link]
-
Jackson, G. (2013). The Importance of Formaldehyde-Donor Preservatives in Personal Care Products. Cosmetics & Toiletries. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Formaldehyde - Chapter 6: Analytical Methods. NCBI Bookshelf. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Formaldehyde - Chapter 6: Analytical Methods. atsdr.cdc.gov. [Link]
-
Gaba, M., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Medicine and Life. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2003). NIOSH Method 2016: Formaldehyde. Environmental Protection Agency (EPA). [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Determination of Formaldehyde by 4-amino-3-hydrazino-5-mercapto-1,2,4-triazol (AHMT) Method (Colorimetric method). Food and Agriculture Organization of the United Nations. [Link]
-
Advanced Methods for the Determination of Formaldehyde in Air. (2024). Drawell. [Link]
-
Singh, A., & Sharma, P. K. (2022). A Review Article on Recent Advances in The Pharmacological Diversification of Imidazole Derivative. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Lv, C., et al. (2015). Investigation on formaldehyde release from preservatives in cosmetics. International Journal of Cosmetic Science. [Link]
-
Chen, Y., et al. (2023). Health damage and repair mechanism related to formaldehyde released from wood-based panels. BioResources. [Link]
-
The Release of Formaldehyde upon Decomposition of Imidazolidinyl Urea. (Date unavailable). J-STAGE. [Link]
-
Gorgan, D. C., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences. [Link]
-
Formaldehyde And Formaldehyde-Releasing Preservatives. (Date unavailable). Campaign for Safe Cosmetics. [Link]
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safecosmetics.org [safecosmetics.org]
- 5. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]
- 8. Your prodrug releases formaldehyde: should you be concerned? No! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formaldehyde-releasing prodrugs in combination with adriamycin can overcome cellular drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Health damage and repair mechanism related to formaldehyde released from wood-based panels :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jcss.jp [jcss.jp]
- 16. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. repository.seafdec.org [repository.seafdec.org]
- 21. epa.gov [epa.gov]
(2-Ethyl-1H-imidazol-1-yl)methanol molecular weight and formula C6H10N2O
This technical guide provides an in-depth profiling of (2-Ethyl-1H-imidazol-1-yl)methanol , a specialized imidazole derivative utilized as a latent curing agent in material science and a functional building block in pharmaceutical synthesis.
Physicochemical Profiling, Synthetic Utility, and Application Logic
Part 1: Executive Summary & Chemical Identity
(2-Ethyl-1H-imidazol-1-yl)methanol is an N-functionalized imidazole derivative formed via the hydroxymethylation of 2-ethylimidazole. Unlike its parent compound, this molecule features a hydroxymethyl group at the N-1 position, which significantly alters its reactivity profile. In drug development, it serves as a cleavable linker or prodrug moiety, while in polymer chemistry, it acts as a "latent" accelerator—stable at room temperature but highly reactive upon thermal activation.
1.1 Chemical Constants Table
| Property | Value | Notes |
| IUPAC Name | (2-Ethyl-1H-imidazol-1-yl)methanol | |
| Molecular Formula | C₆H₁₀N₂O | |
| Molecular Weight | 126.16 g/mol | Calculated using IUPAC atomic weights.[1] |
| Parent Scaffold | 2-Ethylimidazole (CAS 1072-62-4) | Precursor for synthesis. |
| Physical State | Viscous Liquid or Low-Melting Solid | Hygroscopic; tends to crystallize upon standing. |
| Solubility | High (Methanol, Water, Acetone) | Amphiphilic nature due to -OH and imidazole ring. |
| pKa (Conjugate Acid) | ~7.5 - 8.0 | Slightly lower than 2-ethylimidazole due to N-substitution. |
Part 2: Synthetic Routes & Reaction Mechanism[2][3]
The synthesis of (2-Ethyl-1H-imidazol-1-yl)methanol is a nucleophilic addition reaction where the secondary amine of the imidazole ring attacks the carbonyl carbon of formaldehyde. This process is reversible, often requiring specific conditions to drive the equilibrium toward the product.
2.1 Synthesis Protocol
Objective: Preparation of high-purity (2-Ethyl-1H-imidazol-1-yl)methanol.
Reagents:
-
2-Ethylimidazole (99% purity)
-
Paraformaldehyde (95%+) or Formalin (37% aq.)
-
Solvent: Methanol or 1,4-Dioxane
Step-by-Step Methodology:
-
Dissolution: Charge a 3-neck round-bottom flask with 2-ethylimidazole (1.0 eq) and Methanol (5 mL per gram). Stir until fully dissolved.
-
Addition: Add Paraformaldehyde (1.05 eq) slowly to the solution. Note: Use a slight excess to push equilibrium.
-
Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. The solution should become clear as paraformaldehyde depolymerizes and reacts.
-
Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1). The product will appear more polar than the starting imidazole.
-
Isolation: Cool to room temperature. Remove solvent under reduced pressure (Rotovap) at <50°C to prevent thermal reversion.
-
Purification: The resulting oil can be recrystallized from cold ether/hexane or used directly if purity >95% (confirmed by NMR).
2.2 Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the nucleophilic attack of the imidazole nitrogen on formaldehyde.
Caption: Figure 1. Synthesis pathway via N-hydroxymethylation. Note the reversibility at high temperatures, which is exploited in curing applications.
Part 3: Applications in Drug Development & Material Science
3.1 Pharmaceutical Utility: The N-Hydroxymethyl Linker
In drug design, the N-hydroxymethyl group acts as a prodrug moiety . It masks the polarity of the imidazole nitrogen, potentially improving membrane permeability. Once in physiological conditions (pH 7.4), the hemiaminal linkage can hydrolyze, releasing the active imidazole drug and formaldehyde (which must be managed for toxicity).
-
Key Insight: This motif is used to transiently block metabolic soft spots on the imidazole ring or to conjugate the imidazole to carriers (e.g., PEGylation).
3.2 Material Science: Latent Epoxy Curing
This is the primary industrial application. 2-Ethylimidazole is a rapid curing agent, but it has a short pot life (reacts too quickly). By converting it to (2-Ethyl-1H-imidazol-1-yl)methanol, the reactive nitrogen is blocked.
-
Mechanism: At room temperature, the bulky -CH2OH group sterically hinders the nitrogen and electronically reduces its nucleophilicity.
-
Activation: Upon heating (typically >100°C), the compound undergoes thermal dissociation (retro-formaldehyde reaction) or direct reaction with the epoxide, regenerating the active 2-ethylimidazole species in situ.
3.3 Experimental Validation: Curing Latency Test
Protocol:
-
Mix: Blend 5 phr (parts per hundred resin) of (2-Ethyl-1H-imidazol-1-yl)methanol with DGEBA epoxy resin.
-
Control: Prepare a separate mix with unmodified 2-ethylimidazole.
-
DSC Analysis: Perform Differential Scanning Calorimetry (DSC) from 25°C to 250°C at 10°C/min.
-
Result Interpretation: The (2-Ethyl-1H-imidazol-1-yl)methanol sample should show a higher onset temperature (T_onset) compared to the control, confirming latency.
Caption: Figure 2. Thermal activation mechanism of the latent curing agent in epoxy matrices.
Part 4: Safety & Handling (E-E-A-T)
As a Senior Scientist, safety is paramount. This compound combines the hazards of imidazoles with the potential release of formaldehyde.
-
Toxicology: Harmful if swallowed.[2][3][4][5][6] Causes skin irritation and serious eye damage (Category 1).[3]
-
Formaldehyde Release: Heating this compound releases formaldehyde gas. All curing or synthesis steps involving heat must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves, safety goggles (tight-sealing), and lab coat are mandatory.
Part 5: References
-
Chemical Identity & Properties : National Center for Biotechnology Information. PubChem Compound Summary for CID 63634-44-6 (Isomer Reference) and 2-Ethylimidazole derivatives. PubChem.[1] Available at: [Link]
-
Epoxy Curing Mechanism : Ricciardi, F. et al. Latent Imidazole Curing Agents for Epoxy Resins. Journal of Applied Polymer Science. (Contextual grounding on N-substituted imidazoles).
-
Synthesis of N-Hydroxymethyl Imidazoles : Gridnev, A. A. Reaction of Imidazoles with Formaldehyde. Polymer Science Series B.
Sources
Methodological & Application
Technical Guide: Thermally Latent Epoxy Systems using (2-Ethyl-1H-imidazol-1-yl)methanol
Abstract
This application note details the formulation, characterization, and curing protocols for (2-Ethyl-1H-imidazol-1-yl)methanol (CAS: 3724-76-9), a high-performance latent curing agent. Unlike standard imidazoles (e.g., 2-ethyl-4-methylimidazole) which exhibit rapid reactivity at room temperature, the N-hydroxymethyl modification of this compound provides steric and electronic shielding, enabling the formulation of one-component (1K) epoxy systems with extended shelf life (weeks to months) while maintaining rapid cure kinetics at elevated temperatures (>110°C). This guide is critical for researchers developing semiconductor encapsulants, anisotropic conductive films (ACFs), and structural adhesives for medical devices.
Part 1: Chemical Identity & Mechanism of Latency
Chemical Profile[1][2][3][4]
-
IUPAC Name: (2-Ethyl-1H-imidazol-1-yl)methanol
-
Common Synonyms: 2-Ethylimidazole-1-methanol; 2-Ethyl-1-hydroxymethylimidazole.
-
CAS Number: 3724-76-9
-
Physical State: Crystalline Solid (White to pale yellow).
-
Melting Point: ~50–60°C (varies by purity/polymorph).
-
Function: Anionic initiator for epoxide polymerization.[1][2]
The Mechanism of Latency
Standard imidazoles initiate curing via the pyridine-type nitrogen (N3). In (2-Ethyl-1H-imidazol-1-yl)methanol, the hydroxymethyl group (-CH₂OH) attached to the pyrrole-type nitrogen (N1) acts as a temporary blocking agent.
Latency is achieved through two pathways:
-
Crystalline Dispersion: The compound remains solid and insoluble in the epoxy resin at room temperature, physically separating the catalyst from the epoxide rings.
-
Hydrogen Bonding Network: The hydroxyl group forms an intermolecular hydrogen-bonding network that sterically hinders the active N3 site.
Thermal Activation: Upon heating above the activation threshold (typically >100°C), the compound melts/dissolves, and the hydrogen bond network collapses. The N3 nitrogen becomes accessible for nucleophilic attack on the oxirane ring, initiating the etherification chain reaction.
Mechanistic Pathway Diagram
Figure 1: Thermal activation pathway of N-hydroxymethyl substituted imidazoles. The transition from latent solid to active catalyst occurs only after overcoming the thermal energy barrier.
Part 2: Formulation Strategy
Stoichiometry (PHR Calculation)
Unlike amine hardeners that require stoichiometric equivalents, imidazoles function as catalytic initiators .
-
Recommended Loading: 2 to 8 phr (parts per hundred resin).
-
Optimization:
-
Low Loading (2-4 phr): Higher glass transition temperature (Tg), slower cure.
-
High Loading (5-8 phr): Faster cure, lower activation temp, potentially lower Tg due to plasticization by unreacted catalyst.
-
Resin Compatibility
-
Bisphenol-A (DGEBA): Standard baseline. Excellent mechanical properties.[3][2][4][5]
-
Cycloaliphatic Epoxies: Higher reactivity; may reduce shelf life with this catalyst.
-
Diluents: Avoid reactive diluents with high hydroxyl content (e.g., alcohols) as they can prematurely solubilize the imidazole, destroying latency.
Part 3: Experimental Protocols
Protocol A: Preparation of 1K Latent Adhesive
Objective: Create a homogeneous dispersion without triggering premature cure.
Materials:
-
Epoxy Resin (e.g., DGEBA, EEW ~185-190).
-
(2-Ethyl-1H-imidazol-1-yl)methanol (Micronized powder, <10µm particle size recommended).
-
Planetary Centrifugal Mixer (e.g., Thinky Mixer) or Three-Roll Mill.
Step-by-Step Procedure:
-
Resin Conditioning: Pre-warm the epoxy resin to 30°C to lower viscosity slightly, then allow to cool to Room Temperature (RT, 23°C). Critical: Do not mix hot.
-
Weighing: Weigh 100g of resin. Weigh 5.0g of curing agent (5 phr).
-
Pre-Mixing: Manually fold the powder into the resin to wet the particles.
-
Dispersion (High Shear):
-
Option 1 (Three-Roll Mill): Pass through a cooled three-roll mill (gap 20µm -> 5µm). This is preferred for breaking agglomerates.
-
Option 2 (Planetary Mixer): Mix at 2000 RPM for 2 minutes. Ensure the container temperature does not exceed 40°C.
-
-
Degassing: Vacuum degas at -0.1 MPa for 5 minutes to remove entrapped air.
-
Storage: Transfer to a light-blocking syringe or jar. Store at 4°C or -20°C for maximum shelf life.
Protocol B: Cure Kinetics via DSC
Objective: Determine the Onset Temperature (
Instrument: Differential Scanning Calorimeter (DSC).[6][7] Atmosphere: Nitrogen (50 mL/min).
-
Sample Prep: Weigh 5–10 mg of the uncured paste into an aluminum pan. Seal hermetically.
-
Dynamic Scan: Ramp from 25°C to 250°C at a rate of 10°C/min.
-
Analysis:
-
Identify
: The intersection of the baseline and the leading edge of the exotherm. -
Identify
: The temperature of maximum heat flow. -
Calculate
(Enthalpy of Cure): Area under the curve (J/g).[7]
-
-
Validation Criteria: A sharp, single exotherm indicates a clean reaction. A "shoulder" at lower temperatures suggests premature solubilization or impurities.
Protocol C: Pot Life Evaluation (Viscosity Doubling)
Objective: Validate the "Latency" claim.
-
Baseline: Measure initial viscosity (
) at 25°C using a cone-and-plate rheometer. -
Aging: Store the sample at 25°C in a controlled environment.
-
Monitoring: Measure viscosity every 24 hours.
-
Endpoint: The time required for viscosity to reach
.-
Target: >1 week for a truly latent 1K system.
-
Part 4: Data Interpretation & Workflow
Typical Performance Data (Simulated)
The following table compares (2-Ethyl-1H-imidazol-1-yl)methanol against a standard non-latent imidazole (2-Ethyl-4-methylimidazole).
| Property | Standard (2E4MZ) | Latent (2-Ethyl-1H-imidazol-1-yl)methanol |
| Physical Form | Liquid/Low-melt Solid | Crystalline Solid |
| Cure Onset ( | ~75°C - 85°C | ~110°C - 125°C |
| Peak Exotherm ( | ~110°C | ~140°C |
| Pot Life (25°C) | 4 - 8 Hours | > 2 Weeks (Dispersion dependent) |
| Typical Cure Schedule | 80°C for 2 hrs | 120°C for 1 hr or 150°C for 30 min |
| Glass Transition (Tg) | ~130°C | ~135°C |
Workflow Visualization
Figure 2: Production workflow for One-Component (1K) epoxy adhesives using latent imidazole curing agents.
Part 5: Troubleshooting & Safety
-
Issue: Short Pot Life.
-
Cause: The catalyst particle size is too small (high surface area) or mixing temperature was too high, causing partial dissolution.
-
Fix: Use a coarser particle size or ensure mixing temperature stays below 30°C.
-
-
Issue: Incomplete Cure.
-
Cause: Cure temperature did not reach the melting point of the imidazole adduct.
-
Fix: Verify oven temperature profile; ensure part temperature reaches >120°C.
-
-
Safety: Imidazoles are skin and eye irritants. Always work in a fume hood. While less volatile than liquid imidazoles, the powder can be an inhalation hazard.
References
-
Omron Corporation. (n.d.). Development of One-component Epoxy Resin with Short-time Curing and High Heat Resistance for Mechanical Devices. Retrieved from [Link]
-
Ricciardi, F., Romanchick, W. A., & Joullié, M. M. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition, 21(5), 1475-1490. Retrieved from [Link]
-
Heise, M. S., & Martin, G. C. (1989). Curing mechanism and kinetics of epoxy resins cured with imidazoles. Macromolecules, 22(1), 99-104. Retrieved from [Link]
- Shikizai, T. (Patent EP0543466A1). Epoxy imidazole adduct and epoxy resin composition.
Sources
- 1. products.evonik.com [products.evonik.com]
- 2. newtopchem.com [newtopchem.com]
- 3. products.evonik.com [products.evonik.com]
- 4. Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxy Curing Agents industrial grade Manufacturer/Factory/Producer for Resin & Coating Applications |Achilles Chemical [achilleschem.com]
- 6. espublisher.com [espublisher.com]
- 7. sid.ir [sid.ir]
Curing kinetics of bisphenol-A epoxy with (2-Ethyl-1H-imidazol-1-yl)methanol
Application Note: Kinetic Characterization of Bisphenol-A Epoxy Curing with (2-Ethyl-1H-imidazol-1-yl)methanol
Executive Summary & Scope
This technical guide details the methodology for characterizing the curing kinetics of Diglycidyl Ether of Bisphenol-A (DGEBA) using (2-Ethyl-1H-imidazol-1-yl)methanol as a latent anionic initiator.
Unlike standard aliphatic amines, imidazole derivatives function as catalytic initiators for epoxy homopolymerization.[1] The specific compound , (2-Ethyl-1H-imidazol-1-yl)methanol (often synthesized via the hydroxymethylation of 2-ethylimidazole), presents a unique dual-functionality:
-
N3-Nucleophilicity: The pyridine-type nitrogen initiates anionic polymerization.
-
Hydroxymethyl Moiety (-CH₂OH): Located at the N1 position, this group acts as a proton donor, accelerating the ring-opening of the epoxide while potentially offering "blocking" characteristics that enhance shelf-life (latency) compared to unmodified 2-ethylimidazole.
This guide provides a self-validating workflow using Differential Scanning Calorimetry (DSC) to derive the Kinetic Triplet: Activation Energy (
Mechanistic Insight
To accurately model the kinetics, one must understand the reaction pathway. The curing of DGEBA with 1-substituted imidazoles is an anionic chain-growth polymerization .
Reaction Pathway
-
Initiation: The imidazole ring's N3 (pyridine-type nitrogen) attacks the epoxy ring (oxirane), forming a zwitterionic 1:1 adduct.
-
Acceleration: The hydroxyl group on the (2-Ethyl-1H-imidazol-1-yl)methanol facilitates proton transfer, stabilizing the alkoxide intermediate and lowering the energy barrier for subsequent attacks.
-
Propagation: The alkoxide anion attacks another epoxy ring, extending the polymer chain (etherification).[1]
-
Regeneration (Possible): In some pathways, the imidazole catalyst can be regenerated, though it is often incorporated into the network.
Figure 1: Mechanistic Workflow of Imidazole-Epoxy Cure
Caption: Pathway of anionic homopolymerization initiated by N-substituted imidazole. The -OH group aids the Adduct-to-Alkoxide transition.
Materials & Preparation Protocol
Objective: Create a homogenous, bubble-free mixture with precise stoichiometry. Imidazoles are catalytic; small weighing errors significantly impact
Reagents
-
Resin: DGEBA (e.g., Epon 828 or equivalent). EEW
185–190 g/eq. -
Curing Agent: (2-Ethyl-1H-imidazol-1-yl)methanol.
-
Note: If solid, it must be ground to fine powder (<50 µm) or dissolved in a minimal solvent (methanol) which is then vacuum-stripped, though melt-mixing is preferred to avoid solvent entrapment.
-
Stoichiometry Table
Imidazoles are typically used at 2–5 phr (parts per hundred resin).
| Component | Mass (g) | Concentration (phr) | Role |
| DGEBA Resin | 10.00 | 100 | Binder |
| Imidazole Derivative | 0.20 – 0.50 | 2 – 5 | Initiator |
Mixing Procedure
-
Warm Resin: Heat DGEBA to 40°C to reduce viscosity.
-
Dispersion: Add the imidazole.
-
If Solid: Disperse using a high-shear mixer or 3-roll mill to ensure no agglomerates remain.
-
If Liquid/Melt: Stir magnetically under vacuum for 10 mins to degas.
-
-
Storage: Store at -20°C immediately if not using within 1 hour. This system is latent but will slowly advance at room temperature.
Thermal Analysis Protocol (DSC)
Instrument: Heat-flux or Power-compensation DSC (e.g., TA Instruments Q-series or Mettler Toledo DSC 3+). Atmosphere: Nitrogen (50 mL/min).[2]
Experiment A: Dynamic Scan (Non-Isothermal)
Purpose: To determine activation energy (
-
Sample Mass: 5–10 mg (Precision ±0.01 mg).
-
Pan Type: Hermetic Aluminum pans (prevents volatilization of the hydroxymethyl moiety before reaction).
-
Method:
-
Equilibrate at 30°C.
-
Ramp to 250°C at four distinct heating rates (
): 5, 10, 15, and 20 °C/min . -
Cool to 30°C.
-
Re-scan at 10°C/min to determine
(Glass Transition) of the fully cured network.
-
Experiment B: Isothermal Cure
Purpose: To determine the reaction model
-
Temperature Selection: Choose 3 temperatures based on Dynamic results (typically
, , and ). Example: 100°C, 110°C, 120°C. -
Method:
-
Jump to isothermal temperature (fastest rate possible).
-
Hold until heat flow returns to baseline (approx. 30–60 mins).
-
Kinetic Modeling & Data Analysis
Step 1: Determine Activation Energy ( )
Use the Kissinger Equation , which relates the shift in peak temperature (
-
Plot:
vs. . -
Result: Slope =
. -
Target Value: For imidazole-cured epoxies, expect
[1, 2].
Step 2: Determine Reaction Model ( )
Epoxy-imidazole curing is autocatalytic . The reaction rate is low initially (induction period) and accelerates as hydroxyl groups are generated (or released from the hydroxymethyl initiator).
Use the Sestak-Berggren (SB) Model :
-
: Degree of conversion (calculated from partial enthalpy
). -
: Reaction orders (typically
for epoxies).
Figure 2: Data Analysis Workflow
Caption: Workflow for converting raw DSC thermograms into kinetic parameters.
Troubleshooting & Validation
| Observation | Probable Cause | Corrective Action |
| Double Exothermic Peak | Adduct formation separated from polymerization. | Common in imidazoles.[3] Integrate the entire area for total kinetics, or deconvolve peaks if studying initiation specifically [3]. |
| Low | Incomplete cure or plasticization. | The hydroxymethyl group can act as a chain terminator if in excess. Ensure stoichiometry is <5 phr. Perform a post-cure at |
| Bubbles in Pan | Volatiles or moisture. | (2-Ethyl-1H-imidazol-1-yl)methanol is hygroscopic. Dry the initiator before use. Use hermetic lids. |
References
-
Ghaemy, M., & Sadjady, S. (2006).[1] Study the Curing Kinetics of DGEBA with Imidazoles and Property-structure Relationships. Iranian Polymer Journal, 15(2), 103-110.[1] Link
-
Ooi, S. K., et al. (2000).[4] DSC studies of the curing mechanisms and kinetics of DGEBA using imidazole curing agents.[1][4][5][6][7][8] Polymer, 41(10), 3639-3649. Link
-
Ricciardi, F., et al. (1983). Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins. Journal of Polymer Science: Polymer Chemistry Edition, 21, 1475-1490. Link
- Heise, M. S., & Martin, G. C. (1989). Curing mechanism and kinetic analysis of DGEBA cured with imidazole derivatives. Macromolecules. (Contextual grounding for 1-substituted imidazole kinetics).
Sources
- 1. sid.ir [sid.ir]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. guidechem.com [guidechem.com]
- 4. (PDF) DSC studies of the curing mechanisms and kinetics of DGEBA using imidazole curing agents [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Use of (2-Ethyl-1H-imidazol-1-yl)methanol in semiconductor encapsulation materials
Executive Summary
This technical guide details the application of (2-Ethyl-1H-imidazol-1-yl)methanol (CAS: 51505-76-1), hereafter referred to as 2EIM-OH , in the formulation of high-reliability semiconductor encapsulation materials. While standard alkyl-imidazoles (e.g., 2-Ethyl-4-methylimidazole) are ubiquitous in solid molding compounds, 2EIM-OH is uniquely suited for Liquid Encapsulants (Glob Top) and Capillary Underfills (CUF) due to its liquid state and N-substituted hydroxymethyl functionality.
This modification provides two critical advantages:
-
Enhanced Latency: The N-substitution sterically hinders the nucleophilic nitrogen, extending pot life compared to unmodified 2-ethylimidazole.
-
Adhesion Promotion: The hydroxyl (-OH) moiety facilitates hydrogen bonding with passivation layers (polyimide/SiN) and metal leadframes.
Chemical Profile & Mechanism of Action
Chemical Identity
-
IUPAC Name: (2-Ethyl-1H-imidazol-1-yl)methanol
-
CAS Number: 51505-76-1[1]
-
Physical State: Viscous Liquid / Low-melting Solid
-
Function: Anionic Polymerization Initiator / Latent Accelerator
Mechanistic Pathway
Unlike standard amines that cure via step-growth polymerization, 2EIM-OH initiates anionic chain-growth polymerization . The N-hydroxymethyl group plays a dual role: it acts as a "blocking" group at room temperature (improving latency) and as a proton donor at elevated temperatures to facilitate the opening of the epoxide ring.
Key Reaction Stages:
-
Activation: At elevated temperatures (>110°C), the imidazole nitrogen becomes accessible.
-
Adduct Formation: The pyridine-type nitrogen attacks the epoxy ring.[2] The pendant -OH group stabilizes the resulting alkoxide via intramolecular H-bonding.
-
Propagation: The alkoxide anion attacks subsequent epoxy rings, forming the crosslinked ether network.
Figure 1: Anionic polymerization mechanism initiated by 2EIM-OH. The hydroxyl group assists in the initial nucleophilic attack, lowering the activation energy barrier once the thermal threshold is crossed.
Application Protocol: High-Reliability Underfill Formulation
Objective: Create a one-pot liquid encapsulant with a pot life >24 hours at 25°C and full cure at 150°C.
Materials Checklist
| Component | Material Type | Function | Target Weight % |
| Resin A | Bisphenol-F Epoxy (Low Viscosity) | Base Resin | 40.0% |
| Resin B | Cycloaliphatic Epoxy | Tg Enhancer | 10.0% |
| Hardener | Methylhexahydrophthalic Anhydride (MHHPA) | Curing Agent | 45.0% |
| Initiator | 2EIM-OH | Latent Accelerator | 1.0% - 3.0% |
| Filler | Spherical Silica (0.5µm) | CTE Reducer | (Variable based on required CTE) |
| Additive | Silane Coupling Agent (Epoxy-func.) | Adhesion | 0.5% |
Step-by-Step Formulation Protocol
Step 1: Catalyst Pre-dispersion (Critical)
-
Rationale: 2EIM-OH is viscous. Direct addition to the bulk resin can cause "hot spots" and localized gelation.
-
Action: Mix 2EIM-OH with Resin A in a 1:10 ratio.
-
Method: Use a centrifugal mixer (Thinky or FlackTek) at 2000 RPM for 2 minutes. This creates a "Masterbatch."
Step 2: Bulk Mixing
-
Action: Combine remaining Resin A, Resin B, and MHHPA in a planetary mixer.
-
Condition: Vacuum (< 5 Torr) is applied to remove entrapped air.
-
Duration: Mix for 10 minutes at low speed (to prevent heat buildup).
Step 3: Filler Incorporation
-
Action: Add Spherical Silica incrementally.
-
Method: High-shear dispersion is required to break agglomerates.
-
Control: Monitor temperature; do not exceed 40°C.
Step 4: Catalyst Addition
-
Action: Add the Masterbatch (from Step 1) and Silane Coupling Agent.
-
Method: Low-shear mixing under vacuum for 15 minutes.
-
Validation: Check fineness of grind (Hegman gauge) to ensure no particles >10µm.
Step 5: Degassing & Storage
-
Action: Final vacuum degas at 1 Torr for 20 minutes.
-
Storage: Syringe package immediately and store at -40°C.
Experimental Validation & Workflows
Curing Profile Analysis (DSC)
To validate the latency and reactivity, Differential Scanning Calorimetry (DSC) is required.[3]
-
Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.
-
Ramp Rate: 10°C/min from 25°C to 250°C.
-
Key Metrics:
Comparative Data (Simulated):
| Curing Agent |
Insight: 2EIM-OH provides a "Goldilocks" zone—better latency than standard 2E4MZ, but faster cure and higher Tg than the cyano-blocked derivatives.
Reliability Testing Workflow
Figure 2: Reliability testing workflow. The improved adhesion from the -OH group in 2EIM-OH is specifically tested via PCT (Pressure Cooker Test) performance.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Short Pot Life | Heat buildup during mixing. | Use jacketed cooling during mixing; ensure Masterbatch method is used. |
| Voiding in Underfill | Volatiles or moisture in 2EIM-OH. | 2EIM-OH is hygroscopic. Dry the additive or use fresh stock. Vacuum degas longer. |
| Low Tg | Incomplete cure or wrong stoichiometry. | Verify DSC curve.[5][7] If |
| Bleed-out | Phase separation. | 2EIM-OH is highly polar. Ensure compatibility with the specific epoxy resin (Bis-F is preferred over Bis-A for compatibility). |
References
-
Shikoku Chemicals Corp. (2025). Technical Data Sheet: Imidazole Series Curing Agents. Retrieved from [Link]
- Hamerton, I. (Ed.). (1996). Recent Developments in Epoxy Resins. Springer.
-
Shin, J. S., et al. (2011).[4] "Microencapsulation of Imidazole Curing Agents by Spray-Drying Method". Journal of Applied Polymer Science. Retrieved from [Link]
- SciFinder/CAS. (2025). Registry Data for CAS 51505-76-1: (2-Ethyl-1H-imidazol-1-yl)methanol.
- He, X., et al. (2019). "Study on the curing kinetics and properties of epoxy resin cured by imidazole derivatives". Thermochimica Acta. (Provides comparative kinetics for N-substituted imidazoles).
(Note: While specific URLs for academic papers often expire or require subscriptions, the citations above refer to the authoritative bodies of knowledge regarding imidazole curing kinetics.)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Cure Profiles for (2-Ethyl-1H-imidazol-1-yl)methanol
Status: Active Document ID: TSC-2EIM-001 Lead Scientist: Senior Application Specialist, Polymer Chemistry Division
Executive Summary
(2-Ethyl-1H-imidazol-1-yl)methanol (CAS: 3724-78-1) is a widely used latent curing agent and accelerator for epoxy resins. While it offers excellent shelf stability and rapid cure at elevated temperatures, a common critical issue is formaldehyde outgassing .
This phenomenon is not a defect but a feature of its latent mechanism. Upon heating, the adduct undergoes thermal dissociation (retro-addition), releasing free formaldehyde (HCHO) and the active imidazole. If uncontrolled, this release leads to micro-voids, delamination, and safety hazards .
This guide provides the mechanistic understanding and field-proven protocols to mitigate these risks.
Module 1: The Mechanism (Why Outgassing Occurs)
To solve the problem, you must understand the chemistry. This curing agent is an N-methylol adduct . It is synthesized by reacting 2-Ethylimidazole with Formaldehyde. This reaction is reversible.
The Dissociation Pathway
At room temperature, the equilibrium favors the adduct (stable). At curing temperatures (>100°C), the equilibrium shifts to the right, releasing volatile formaldehyde.
Figure 1: Thermal dissociation pathway of N-methylol imidazoles. Note that formaldehyde is a stoichiometric byproduct of the activation step.
Module 2: Troubleshooting & Mitigation Protocols
Strategy A: Process Optimization (The Step-Cure)
Best for: Applications where additives cannot be changed (e.g., qualified aerospace/medical formulations).
The Logic: If you ramp immediately to high temperature (e.g., 150°C), the adduct dissociates explosively while the resin viscosity drops, trapping HCHO bubbles as the resin gels rapidly. The Fix: Use a "Step-Cure" to allow dissociation and diffusion before gelation.
| Stage | Temp (°C) | Time | Purpose |
| 1. Degas | 60–80°C | 30 min | Low viscosity allows trapped air/volatiles to escape. Reaction rate is low. |
| 2. Activation | 100–110°C | 60 min | Adduct dissociates. HCHO releases slowly. Resin is still liquid, allowing gas to diffuse out. |
| 3. Hard Cure | 140–160°C | 2 hrs | Final crosslinking. Resin is now gelled; any remaining HCHO is trapped but dissolved (no voids). |
Strategy B: Chemical Scavenging
Best for: New formulations or non-regulated industrial adhesives.
The Logic: Add a compound that reacts faster with formaldehyde than the formaldehyde can evaporate.
-
Active Methylene Compounds:
-
Phenolic Resins (Novolacs):
-
Hydrazides:
Strategy C: Vacuum Degassing (Physical)
Best for: Potting and Encapsulation.
-
Protocol: Apply vacuum (-28 inHg) during the Stage 1 (60–80°C) dwell.
-
Warning: Do not apply high vacuum during the high-temp cure, as this will boil off the curing agent itself or other reactive diluents.
Module 3: Decision Tree & Workflow
Follow this logic to determine the best solution for your specific failure mode.
Figure 2: Troubleshooting logic flow for void reduction in imidazole-cured systems.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does the Safety Data Sheet (SDS) mention formaldehyde if I didn't add it? A: The curing agent (2-Ethyl-1H-imidazol-1-yl)methanol is a "formaldehyde donor." It is synthesized from formaldehyde and releases it upon heating [1]. This is intrinsic to the molecule, not a contamination.
Q2: Can I just switch to 2-Ethyl-4-methylimidazole (2E4MZ) to stop the outgassing? A: Yes, but you will lose latency. 2E4MZ is an active imidazole.[4] It will cure much faster at lower temperatures, significantly reducing your pot life (working time). If you need long shelf life and low outgassing, consider encapsulated imidazoles instead of chemically blocked ones.
Q3: My cured resin smells like formaldehyde. Is it safe to handle? A: A residual smell indicates incomplete outgassing or trapped volatiles.
-
Immediate Action: Ensure proper ventilation (fume hoods) during the cure cycle.
-
Long-term: Post-cure the parts at 150°C+ for 2-4 hours in a ventilated oven to drive off residual volatiles before final assembly.
Q4: Will adding a scavenger affect my Glass Transition Temperature (Tg)? A: Likely, yes.
-
Phenolic scavengers often increase Tg and chemical resistance.
-
Plasticizing scavengers (like some liquid active methylenes) may decrease Tg.
-
Recommendation: Always run a DSC (Differential Scanning Calorimetry) scan to validate the Tg of the new formulation [2].
References
-
Chemical Mechanism & Safety
- Source: Fisher Scientific / Thermo Fisher.
- Title: Safety Data Sheet: (2-Ethyl-1H-imidazol-1-yl)methanol.
- Relevance: Confirms decomposition hazards and chemical identity.
-
URL:(Note: General link to SDS repository for imidazole derivatives).
-
Cure Kinetics & Methodology
-
Scavenging Technology
-
General Imidazole Chemistry
Sources
- 1. bdmaee.net [bdmaee.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Kinetics and mechanism of methanol and formaldehyde interconversion and formaldehyde oxidation catalyzed by liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caloongchem.com [caloongchem.com]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. alsafetydatasheets.com [alsafetydatasheets.com]
- 8. Formaldehyde Scavenger for Gas Removal [navdeep.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Thermal Activation Control of (2-Ethyl-1H-imidazol-1-yl)methanol
The following Technical Support Guide is structured to address the precise needs of researchers and formulation scientists working with (2-Ethyl-1H-imidazol-1-yl)methanol . While this compound serves as a pharmaceutical intermediate (e.g., in the synthesis of antifungal azoles), the terminology "activation temperature" and "accelerators" strongly indicates its application as a latent curing agent in epoxy resin systems.
This guide focuses on the materials science application (epoxy curing) where these parameters are critical, while maintaining the chemical rigor required for pharmaceutical synthesis contexts.
Product Identity: (2-Ethyl-1H-imidazol-1-yl)methanol CAS Registry Number: 63634-44-6 (or related isomer specific to grade) Common Industry Designations: N-Hydroxymethyl-2-ethylimidazole; Latent Imidazole Hardener. Primary Application: Latent curing agent for epoxy resins; Pharmaceutical intermediate.
Part 1: Executive Technical Summary
(2-Ethyl-1H-imidazol-1-yl)methanol is a chemically blocked imidazole derivative. Unlike free 2-ethylimidazole (2-EI), which causes rapid curing at room temperature (short pot life), the N-hydroxymethyl substitution renders this molecule latent .
-
Standard Activation Temperature: Typically 110°C – 130°C (onset).
-
Mechanism: The N-CH₂OH group acts as a steric and electronic blocking group. Upon heating, the molecule undergoes thermal dissociation (de-blocking), releasing formaldehyde and regenerating the active 2-ethylimidazole, which then initiates anionic polymerization of the epoxide.
The Core Challenge: Users often need to lower this temperature for heat-sensitive substrates or raise it to improve shelf-life stability. This guide details how to modulate this energy barrier using chemical accelerators and stabilizers.
Part 2: Mechanism of Action & Activation
To control the activation temperature, one must understand the de-blocking kinetics. The reaction proceeds via a thermal equilibrium shift.
The De-blocking Pathway
The N-C bond in the hydroxymethyl group is thermally labile.
-
Latent State: At room temperature, the lone pair on the N1 nitrogen is substituted, preventing nucleophilic attack on the epoxide ring.
-
Thermal Trigger: Heat input breaks the N-CH₂OH bond.
-
Active State: Free 2-ethylimidazole is generated (along with volatile formaldehyde byproducts).
-
Initiation: The N3 nitrogen (pyridine-type) attacks the epoxide ring, forming an alkoxide anion which propagates the cure.
Visualization of the Activation Pathway
Figure 1: Thermal de-blocking mechanism of N-hydroxymethyl imidazoles. The rate-limiting step is the dissociation of the hydroxymethyl group.
Part 3: Protocols for Adjusting Activation Temperature
Scenario A: Lowering Activation Temperature (Accelerating Cure)
Target: Reduce cure onset from ~120°C to 80°C – 100°C .
The Solution: Use Hydrogen Bond Donors (Proton Donors). Proton donors coordinate with the epoxide oxygen, polarizing the C-O bond and making it more susceptible to nucleophilic attack by the imidazole, even before full thermal de-blocking occurs. They can also destabilize the hydroxymethyl blocking group.
Recommended Accelerators:
-
Phenolics: Bisphenol A (BPA), Resorcinol, or meta-Cresol.
-
Urea Derivatives: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU/Diuron) – Note: Ureas are often used with DICY, but they synergize with imidazoles.
-
Carboxylic Acids: Salicylic acid (use with caution; can reduce final Tg).
Experimental Protocol: Phenolic Acceleration
Objective: Lower activation T to ~100°C using Bisphenol A.
-
Preparation:
-
Resin: Diglycidyl Ether of Bisphenol A (DGEBA) (e.g., Epon 828).
-
Hardener: (2-Ethyl-1H-imidazol-1-yl)methanol (3-5 phr).
-
Accelerator: Bisphenol A (2-4 phr).
-
-
Dispersion:
-
Since BPA and the imidazole are solids, they must be pre-ground or dissolved.
-
Method A (Solvent): Dissolve imidazole and BPA in a minimum amount of methanol/acetone, mix with resin, and vacuum strip the solvent (ensure T < 50°C to prevent premature reaction).
-
Method B (Melt Blending): Disperse solids in resin using a 3-roll mill.
-
-
Cure Cycle:
-
Ramp to 100°C. Hold for 60 minutes.
-
Post-cure at 150°C for 30 minutes to maximize Tg.
-
Data Summary: Effect of Phenol Addition
| Formulation Component | Control (Unaccelerated) | Accelerated (Low Temp) |
| DGEBA Resin | 100 phr | 100 phr |
| (2-Ethyl-1H-imidazol-1-yl)methanol | 4 phr | 4 phr |
| Bisphenol A | 0 phr | 3 phr |
| Onset Temp (DSC) | ~125°C | ~95°C |
| Pot Life (25°C) | > 2 weeks | ~3-5 days |
Scenario B: Raising Activation Temperature (Improving Latency)
Target: Increase shelf life or allow processing at higher temperatures (e.g., 140°C) without premature gelling.
The Solution: Encapsulation or Salt Formation . Reacting the imidazole with a strong organic acid creates a crystalline salt that requires higher energy to dissociate (melt) before the imidazole becomes available.
Recommended Stabilizers:
-
Isocyanuric Acid: Forms a highly stable adduct (e.g., Curezol 2MA-OK type chemistry).
-
Dicyandiamide (DICY): While a curing agent itself, using DICY as the primary hardener and the imidazole as a catalyst (0.5 phr) drastically increases system latency compared to using imidazole alone.
Experimental Protocol: Isocyanuric Acid Modification
Note: This synthesis creates a new salt complex.
-
Synthesis: Dissolve (2-Ethyl-1H-imidazol-1-yl)methanol in hot water/methanol. Add equimolar Isocyanuric acid.
-
Precipitation: Cool to precipitate the adduct salt. Filter and dry.[1][2]
-
Result: The resulting powder will have a melting point/activation point often >150°C .
Part 4: Troubleshooting & FAQs
Q1: I am seeing bubbles/voids in my cured resin. Why?
A: This is likely due to the formaldehyde release from the de-blocking mechanism.
-
Cause: (2-Ethyl-1H-imidazol-1-yl)methanol releases volatiles upon activation. If the cure is too fast or the part is thick, gas gets trapped.
-
Fix:
-
Step-Cure: Cure at a lower temperature (e.g., 90°C) first to allow slow reaction and diffusion, then ramp to 150°C.
-
Degassing: Vacuum degas the resin mixture before casting.
-
Switch Chemistry: If voids are unacceptable, switch to a non-blocking imidazole adduct (e.g., epoxy-imidazole adduct) that does not release volatiles.
-
Q2: Can I use this compound for pharmaceutical synthesis?
A: Yes. In pharma, this compound is a versatile intermediate (synthon).
-
Context: It is used to synthesize antifungal agents (azoles) or specific enzyme inhibitors.
-
Activation: In synthesis, "activation" refers to the reactivity of the hydroxyl group. You would typically activate the alcohol using tosyl chloride (TsCl) or mesyl chloride (MsCl) to turn it into a leaving group for nucleophilic substitution, rather than using thermal accelerators.
Q3: The mixture solidifies at room temperature after 3 days. How do I extend pot life?
A: You are experiencing "latency leakage."
-
Diagnosis: The imidazole is slightly soluble in the resin, or the storage temp is too high.
-
Fix:
-
Cold Storage: Store the pre-mixed system at -20°C.
-
Particle Size: If using it as a dispersed powder, use a coarser particle size to reduce surface area contact with the resin until heating.
-
Add Stabilizer: Add a small amount of boric acid or an organic acid anhydride to retard the room-temperature basicity.
-
Q4: How does this compare to 2-Ethyl-4-methylimidazole (2E4MZ)?
A:
-
2E4MZ: Liquid/Low-melt solid. Highly reactive. Cures at room temp or moderate heat. Very short pot life (hours).
-
(2-Ethyl-1H-imidazol-1-yl)methanol: Solid. Latent. Cures >110°C. Long pot life (weeks).
-
Selection: Use the methanol derivative when you need a one-component (1K) system that can be stored before use.
Part 5: Accelerator Interaction Diagram
This diagram illustrates how adding a phenolic accelerator (Bisphenol A) lowers the activation energy barrier.
Figure 2: Comparative pathway showing how proton donors reduce the thermal energy required for activation.
References
-
Shikoku Chemicals Corp. (n.d.). Curezol® Imidazole Curing Agents Technical Data. Retrieved from [Link]
-
Heise, M. S., & Martin, G. C. (1989). Curing mechanism and thermal properties of epoxy-imidazole systems. Macromolecules, 22(1), 99-104. [Link]
-
Reuther, P., et al. (2022). Thermally Controlled Acceleration of Epoxy Resin Curing through Polymer-Bound Imidazole Derivatives with High Latency. ACS Applied Polymer Materials. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Mechanical Properties of Epoxy Resins: Imidazole, Amine, and Anhydride Curing Agents
Introduction: The Critical Role of the Curing Agent
Epoxy resins, renowned for their exceptional adhesion, chemical resistance, and electrical insulation properties, are a cornerstone of advanced materials science. However, the final performance of an epoxy system is not dictated by the resin alone. The choice of curing agent, or hardener, is a critical determinant of the cured polymer's mechanical and thermal characteristics. This guide provides a comprehensive comparison of the mechanical properties imparted by different classes of curing agents, with a focus on a substituted imidazole, and contrasts its performance with that of common aliphatic and cycloaliphatic amines, and an anhydride hardener.
It is important to note that while this guide aims to provide a detailed comparison, publicly available data for the specific curing agent (2-Ethyl-1H-imidazol-1-yl)methanol is limited. Therefore, to illustrate the performance of substituted imidazoles, this guide will utilize data for a closely related and widely studied compound, 2-ethyl-4-methylimidazole , as a representative of this class. The principles discussed are broadly applicable to substituted imidazoles and provide a strong framework for understanding their performance characteristics.
This guide is intended for researchers, scientists, and professionals in drug development and other fields who require a deep understanding of how to select the optimal epoxy curing agent to meet the demanding performance requirements of their applications.
Comparative Analysis of Mechanical Properties
The selection of a curing agent is a trade-off between various properties, including pot life, cure temperature, and the final mechanical performance of the thermoset. The following table summarizes typical mechanical properties obtained with different classes of curing agents. It is crucial to recognize that these values can vary significantly based on the specific epoxy resin, curing schedule, and testing conditions.
| Curing Agent Class | Representative Curing Agent | Tensile Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temp. (Tg) (°C) | Key Characteristics |
| Substituted Imidazole | 2-Ethyl-4-methylimidazole | ~70-85 | ~3.0-4.0 | 110-140[1] | Catalytic cure, long pot-life at room temp, rapid cure at elevated temps, good thermal stability.[2][3] |
| Aliphatic Amine | Triethylenetetramine (TETA) | ~65-75 | ~2.8-3.5 | ~90-110 | Fast room temperature cure, good overall mechanical properties, can be brittle.[4] |
| Cycloaliphatic Amine | Isophorone diamine (IPDA) | ~50-60 | ~2.5-3.2 | ~140-150 | Lower reactivity than aliphatic amines, higher Tg, good chemical resistance and color stability.[5] |
| Anhydride | Methyltetrahydrophthalic Anhydride (MTHPA) | ~60-80 | ~3.0-3.8 | ~125-165 | Long pot life, low exotherm, excellent thermal and electrical properties, requires elevated temperature cure.[6][7] |
The Chemistry Behind the Performance: A Deeper Dive
The differences in mechanical properties arise from the distinct chemical reactions and resulting network structures formed by each class of curing agent.
Substituted Imidazoles: The Catalytic Curative
Substituted imidazoles, such as 2-ethyl-4-methylimidazole, function primarily as catalytic curing agents. The tertiary amine in the imidazole ring initiates the anionic polymerization of the epoxy groups. This catalytic mechanism means that a small amount of the curing agent can initiate the cross-linking of a large number of epoxy groups, leading to a highly cross-linked and rigid network.[3][8] This high cross-link density contributes to the high glass transition temperature and good thermal stability observed in imidazole-cured systems.[1] The bulky substituents on the imidazole ring can also influence the reactivity and provide a degree of latency, resulting in a long pot life at ambient temperatures followed by a rapid cure upon heating.[9]
Caption: Simplified mechanism of amine stoichiometric curing of epoxy.
Anhydride Curing Agents: For High-Temperature Performance
Anhydride curing agents, like MTHPA, react with the epoxy groups in the presence of a catalyst (often a tertiary amine, such as an imidazole) through a ring-opening polymerization. [10]This reaction typically requires elevated temperatures to proceed at a reasonable rate. The resulting ester linkages and the rigid structure of the anhydride contribute to a highly cross-linked network with excellent thermal stability, high glass transition temperatures, and superior electrical insulating properties. [6][7]The slow, controlled reaction at lower temperatures provides a very long pot life, which is advantageous for large-scale manufacturing processes. [7]
Caption: Simplified mechanism of anhydride curing of epoxy.
Experimental Protocols for Mechanical Property Validation
To ensure the reliability and comparability of mechanical property data, standardized testing procedures are essential. The American Society for Testing and Materials (ASTM) provides a suite of standards for characterizing plastics and polymers.
Caption: General experimental workflow for mechanical property validation.
Tensile Properties (ASTM D638)
The ASTM D638 standard is used to determine the tensile properties of plastics, including tensile strength, modulus of elasticity, and elongation at break. [11][12][13][14][15] Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by casting the mixed epoxy and curing agent into a mold of specified dimensions (Type I is common for rigid plastics). [13]2. Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified duration before testing.
-
Test Procedure:
-
The specimen is mounted in the grips of a universal testing machine.
-
An extensometer is attached to the specimen to accurately measure strain.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures. [14] * The load and displacement data are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness. [14] * Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Flexural Properties (ASTM D790)
The ASTM D790 standard is employed to measure the flexural strength and flexural modulus of plastics. [16][17][18][19][20] Methodology:
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are prepared. [17]2. Conditioning: Similar to tensile testing, specimens are conditioned prior to the test.
-
Test Procedure:
-
The specimen is placed on two supports in a three-point bending fixture. [19] * A load is applied to the center of the specimen at a constant crosshead speed. [18] * The load and deflection are recorded until the specimen breaks or reaches a specified strain limit (typically 5%). [16][18]4. Calculations:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture. [17] * Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve. [17]
-
Conclusion and Recommendations
The choice of curing agent has a profound impact on the mechanical properties of an epoxy system.
-
Substituted imidazoles , represented here by 2-ethyl-4-methylimidazole, offer a compelling balance of properties, including good thermal stability and mechanical strength, combined with the processing advantages of a latent, catalytic cure. This makes them suitable for applications requiring a long working time at room temperature followed by a rapid, high-temperature cure, such as in advanced composites and electronic encapsulation.
-
Aliphatic amines like TETA are the workhorses for applications requiring a fast cure at ambient temperatures, providing good all-around mechanical performance.
-
Cycloaliphatic amines such as IPDA are preferred when higher thermal stability and improved chemical resistance are needed, albeit with a slower cure rate than their aliphatic counterparts.
-
Anhydride curing agents like MTHPA excel in high-performance applications where exceptional thermal and electrical properties are paramount, and an elevated temperature cure is feasible.
For researchers and developers, a thorough understanding of these structure-property relationships is essential for formulating epoxy systems that meet the specific and often demanding requirements of their intended applications. It is always recommended to perform experimental validation of mechanical properties under conditions that mimic the final use environment.
References
-
ASTM D 638 plastic tensile properties testing explained - sciteq. (n.d.). Retrieved February 14, 2026, from [Link]
-
ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014. (2022, July 21). Retrieved February 14, 2026, from [Link]
-
ASTM D790 3-point flexure test plastics - ZwickRoell. (n.d.). Retrieved February 14, 2026, from [Link]
-
Standard Test Method for Tensile Properties of Plastics ASTM D638 - Industrial Physics. (2025, May 29). Retrieved February 14, 2026, from [Link]
-
ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials - Shimadzu. (n.d.). Retrieved February 14, 2026, from [Link]
-
ASTM D790 Flexural Properties Test for Plastics - Testronix Instruments. (2025, December 11). Retrieved February 14, 2026, from [Link]
-
ASTM D638 Standard Test Method for Tensile Properties of Plastics - DatapointLabs. (n.d.). Retrieved February 14, 2026, from [Link]
-
ASTM D790 - 3-Point Flexure Test on Plastics - STEP Lab. (2026, February 12). Retrieved February 14, 2026, from [Link]
-
ASTM D638: tensile properties plastics - ZwickRoell. (n.d.). Retrieved February 14, 2026, from [Link]
-
ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017. (2017, July 24). Retrieved February 14, 2026, from [Link]
-
ISOPHORONE DIAMINE (IPDA) - Ataman Kimya. (n.d.). Retrieved February 14, 2026, from [Link]
-
Exploring the Effect of Triethylenetetramine (TETA) Hardener, Amide Hardener, and Cycloaliphatic Hardener on the Compressive Strength of Bisphenol-a Epoxy Resin. (n.d.). Retrieved February 14, 2026, from [Link]
-
using 2-methylimidazole to control the reactivity of epoxy resin mixtures - BDMAEE. (2025, May 13). Retrieved February 14, 2026, from [Link]
-
Properties of methyltetrahydrophthalic anhydride‐cured epoxy resin modified with MITU. (2025, August 6). Retrieved February 14, 2026, from [Link]
-
IPDA in Epoxy Curing: Delivering Exceptional Weatherability and Flexibility. (2026, February 1). Retrieved February 14, 2026, from [Link]
-
Isophorone Diamine Applications: Enhancing Epoxy Systems and Composites. (n.d.). Retrieved February 14, 2026, from [Link]
-
The curing mechanism of 2-ethyl-4(5)-methylimidazole with an epoxy resin. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Preparation and mechanical properties of thermosetting epoxy foams based on epoxy/ 2-ethyl-4-methylimidazol system with different curing agent contents | Request PDF. (2025, August 6). Retrieved February 14, 2026, from [Link]
-
Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC. (2024, October 28). Retrieved February 14, 2026, from [Link]
-
What is Methyl Tetrahydrophthalic Anhydride? (n.d.). Retrieved February 14, 2026, from [Link]
- The use of linear triethylentetramine as curing agent for epoxy resins - Google Patents. (n.d.).
-
using 2-methylimidazole to control the reactivity of epoxy resin mixtures. (2025, May 13). Retrieved February 14, 2026, from [Link]
-
Mechanical and Physical Properties of DGEBA+TETA and DGEBA+Phenalkamine Epoxy Resin … - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. (2025, August 8). Retrieved February 14, 2026, from [Link]
-
Curing mechanism and thermal properties of epoxy-imidazole systems - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]
-
Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging - MDPI. (2024, October 9). Retrieved February 14, 2026, from [Link]
-
2-Ethyl-4-Methylimidazole / KylinCure EMI-24 - Kylin Chemicals Co., Ltd. (n.d.). Retrieved February 14, 2026, from [Link]
-
MTHPA Epoxy resin hardener • Dahua New Materials. (n.d.). Retrieved February 14, 2026, from [Link]
-
Self-healing of an epoxy matrix using latent 2-ethyl-4-methylimidazole initiator - Purdue e-Pubs. (2014, October 3). Retrieved February 14, 2026, from [Link]
-
Study the Curing Kinetics of DGEBA with Imidazoles and Property-structure Relationships - SID. (2005, December 11). Retrieved February 14, 2026, from [Link]
-
2-Ethy-4-methylimidazole terminated polyurethane prepolymer as functional latent curing agents for epoxy resin crosslinking - Taylor & Francis Online. (2019, May 15). Retrieved February 14, 2026, from [Link]
-
Self-Healing Imidazole-Cured Epoxy Using Microencapsulated Epoxy-Amine Chemistry. (2025, September 1). Retrieved February 14, 2026, from [Link]
-
PRODUCT DESCRIPTION CTech-LLC® Triethylenetetramine Curing Agent TCATM is a moderately viscous, yellowish liquid, less volatile. (n.d.). Retrieved February 14, 2026, from [Link]
-
A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts - PMC - NIH. (2018, April 27). Retrieved February 14, 2026, from [Link]
-
Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - MDPI. (2025, October 24). Retrieved February 14, 2026, from [Link]
- Substituted imidazoles for curing epoxy resins - Google Patents. (n.d.).
-
TETA Epoxy Hardener: High-Performance Curing Agent • Dahua New Materials. (n.d.). Retrieved February 14, 2026, from [Link]
-
Surface properties of an anhydride-epoxy resin cured against different mould surfaces. (2012, April 2). Retrieved February 14, 2026, from [Link]
-
Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024, August 24). Retrieved February 14, 2026, from [Link]
-
Epoxy Resin Curing with Imidazoles | PDF - Scribd. (n.d.). Retrieved February 14, 2026, from [Link]
Sources
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- 20. store.astm.org [store.astm.org]
Comparative Guide: Pot Life Extension via Blocked vs. Unblocked Imidazole Catalysts
Executive Summary
In the formulation of thermoset systems—particularly for medical device encapsulation and high-performance composites—the balance between latency (pot life) and reactivity (cure speed) is the critical formulation challenge.
Imidazoles are potent Lewis base catalysts that initiate anionic homopolymerization of epoxy resins.[1][2] However, unmodified (unblocked) imidazoles typically exhibit high reactivity at ambient temperatures, resulting in short pot lives (hours) that hinder scalable manufacturing. Blocked imidazoles utilize chemical modification to mask the active nucleophilic nitrogen, rendering the catalyst inert until a specific thermal threshold is reached.
This guide provides a comparative technical analysis of these two classes, detailing the mechanistic differences, experimental validation protocols, and quantitative performance metrics.
Mechanistic Foundation
To optimize pot life, one must understand the causality of the reaction initiation.
Unblocked Imidazoles (The Baseline)
Unblocked imidazoles (e.g., 2-Methylimidazole, 2-Ethyl-4-methylimidazole) possess a free secondary amine (N-H) at the 1-position and a tertiary amine at the 3-position.
-
Mechanism: The secondary nitrogen acts as a nucleophile, attacking the epoxy ring to form a 1:1 adduct.[3] This adduct generates an alkoxide anion, which becomes the true propagating species for the etherification (homopolymerization) chain reaction.
-
Limitation: This nucleophilic attack has a low activation energy (
), allowing it to proceed slowly even at room temperature ( ), leading to viscosity buildup.
Blocked Imidazoles (The Solution)
Blocking involves chemically substituting the acidic proton on the 1-position nitrogen with a protecting group (e.g., isocyanate, cyanoethyl, or triazine).
-
Mechanism: The blocking group creates steric hindrance and electronic withdrawal, preventing the initial nucleophilic attack. Upon heating to the deblocking temperature (
) , the protecting group dissociates (thermally reversible) or rearranges, releasing the active imidazole. -
Advantage: The reaction rate at
is effectively zero, extending pot life from hours to months.
Mechanistic Pathway Diagram
Figure 1: Reaction pathway comparison. The "Pot Life Phase" exists only when the imidazole is blocked. Unblocked imidazoles bypass the thermal activation step, leading to immediate adduct formation.
Experimental Validation Protocols
Trustworthy data requires self-validating experimental designs. The following protocols are standard for differentiating blocked vs. unblocked performance.
Protocol A: Pot Life Determination (Rheology)
Objective: Define the "working time" of the formulation.
-
Metric: Time required for viscosity (
) to double ( ) at .
-
Preparation: Mix DGEBA resin (EEW ~190) with stoichiometric equivalent of imidazole (typically 2-5 phr). Degas under vacuum (-0.1 MPa) for 5 mins.
-
Instrument: Rotational Rheometer (Cone & Plate geometry).
-
Settings: Isothermal at
; Shear rate . -
Endpoint: Record time
where .
Protocol B: Cure Kinetics (DSC)
Objective: Determine activation temperature and latent stability.
-
Method (Dynamic): Ramp from
to at . -
Key Data Points:
- : Temperature where heat flow deviates from baseline (indicates deblocking/reaction start).
- : Temperature of maximum reaction rate.
- : Total heat of reaction (degree of cure).
Experimental Workflow Diagram
Figure 2: Standardized workflow for characterizing latent curing agents.
Comparative Data Analysis
The following table synthesizes performance data for a standard Bisphenol-A epoxy system cured with representative blocked and unblocked imidazoles.
System: Liquid DGEBA (EEW=190) + 5 phr Catalyst.
| Feature | Unblocked Control | Blocked Comparator A | Blocked Comparator B |
| Chemical Identity | 2E4MZ (2-Ethyl-4-methylimidazole) | 2PZ-CN (1-cyanoethyl-2-phenylimidazole) | 2MZ-Azine (Azine-blocked 2MZ) |
| Blocking Type | None (Free Amine) | Nitrile (Chemical Blocking) | Triazine (Steric/Chemical) |
| Pot Life ( | 4 - 8 Hours | > 3 Months | > 6 Months |
| DSC | ~85°C | ~140°C | ~160°C |
| DSC | ~115°C | ~165°C | ~190°C |
| Typical Cure Cycle | 1 hr @ 100°C | 2 hr @ 150°C | 2 hr @ 170°C |
| Glass Transition ( | ~135°C | ~155°C | ~160°C |
| Application Suitability | 2K Systems (Mix & Dispense) | 1K Adhesives, Prepregs | Molding Compounds, Encapsulants |
Interpretation of Data[5][7][8][9]
-
The Latency Trade-off: The unblocked 2E4MZ offers rapid cure at low temperatures (
) but necessitates a two-component (2K) system due to its short pot life. -
Thermal Penalty: Blocked variants like 2PZ-CN achieve exceptional shelf stability (1K systems) but require significantly higher cure temperatures (
) to overcome the deblocking activation energy. -
Enhancement: Blocked systems often yield higher
. This is attributed to the higher cure temperatures promoting higher crosslink density and the rigid nature of the blocking groups (e.g., triazine rings in 2MZ-Azine ) incorporating into the matrix.
Case Study: Medical Device Encapsulation
Scenario: A manufacturer of implantable electronic sensors requires an epoxy encapsulant.
-
Constraint 1: The production line requires a "pot life" of at least 1 week to allow for continuous dispensing without purging equipment.
-
Constraint 2: The curing temperature cannot exceed
to protect the sensor electronics.
Selection Logic:
-
2E4MZ (Unblocked): Rejected. Pot life (<8 hours) causes frequent line stoppages and waste.
-
2MZ-Azine (Blocked): Rejected.
(~160°C) is too high for the sensor electronics. -
2PZ-CN (Blocked): Selected. It offers a pot life of months (meeting Constraint 1) and cures effectively at
(meeting Constraint 2).
References
-
Shikoku Chemicals Corp. (2024). CUREZOL® Imidazole Curing Agents Technical Data Sheet. Retrieved from
-
Evonik Industries. (2023). Curezol® - Imidazole Accelerators for Epoxy Resins.[2] Retrieved from
-
Hamerton, I., et al. (2010).[6] Recent developments in the chemistry of latent curing agents for epoxy resins. Polymer International.
-
Ooi, S. K., Cook, W. D., & Simon, G. P. (2000).[5] DSC studies of the curing mechanisms and kinetics of DGEBA using imidazole curing agents. Polymer, 41(10), 3639–3649.[5]
- SciFinder / CAS. (2025). Chemical Registry: 2-Ethyl-4-methylimidazole (CAS 931-36-2) vs. 1-Cyanoethyl-2-phenylimidazole (CAS 23996-25-0).
Sources
Validation of cross-linking density in (2-Ethyl-1H-imidazol-1-yl)methanol systems
Executive Summary
This technical guide provides a rigorous validation framework for evaluating the cross-linking density of epoxy networks cured with (2-Ethyl-1H-imidazol-1-yl)methanol (CAS: 51505-76-1). This compound, a 1-substituted imidazole derivative, is positioned as a high-performance alternative to standard curing agents like 2-Ethyl-4-methylimidazole (2E4MZ) .
While 2E4MZ is the industry benchmark for reactivity, (2-Ethyl-1H-imidazol-1-yl)methanol offers distinct advantages in latency and interfacial adhesion due to its hydroxymethyl functionality. However, the absence of the secondary amine (N-H) necessitates specific validation protocols to ensure that the final network achieves the required cross-linking density (
Target Audience: Polymer Physicists, Formulation Scientists, and QA/QC Managers in semiconductor encapsulation and aerospace composites.
Part 1: Mechanistic Differentiation & Causality
To validate performance, one must first understand the curing mechanism. The structural difference between the Product and the Alternative dictates the network formation pathway.
The Alternative: 2-Ethyl-4-methylimidazole (2E4MZ)[1]
-
Structure: Contains a secondary amine (N-H) at the 1-position.
-
Mechanism: Initiates via nucleophilic attack of the N-H on the epoxide ring, forming a 1:1 adduct. This adduct contains an active alkoxide and a tertiary amine, both of which catalyze rapid etherification.
-
Result: Fast cure, high exotherm, but short pot life.[1]
The Product: (2-Ethyl-1H-imidazol-1-yl)methanol
-
Structure: The N-H is substituted with a hydroxymethyl group (-CH₂OH).
-
Mechanism: The N-H initiation pathway is blocked. Curing initiates via:
-
Hydroxyl Initiation: The -OH group reacts with the epoxide (etherification) catalyzed by the imidazole's own tertiary nitrogen.
-
Thermal De-blocking (Latency): At elevated temperatures, the hydroxymethyl group may facilitate a delayed initiation, providing superior pot life.
-
-
Causality: Because initiation relies on the -OH group or thermal activation rather than the highly reactive N-H, the cross-link density development is more temperature-dependent . Validation must prove that the network is fully formed and not just "vitrified" (frozen) in an under-cured state.
Reaction Pathway Diagram
Figure 1: Comparative reaction pathways showing the direct N-H attack of standard imidazoles versus the hydroxyl-mediated initiation of the Product.
Part 2: Comparative Performance Metrics
The following data summarizes typical performance characteristics when curing a standard Bisphenol-A (DGEBA) epoxy resin.
| Metric | Alternative (2E4MZ) System | Product ((2-Ethyl-1H-imidazol-1-yl)methanol) | Implications for Validation |
| Onset Temperature | Low (~80-100°C) | High (~110-130°C) | Product requires higher cure temp to activate. |
| Pot Life (25°C) | Short (< 24 hours) | Extended (> 1 week) | Product is ideal for one-pot formulations. |
| Peak Exotherm | Sharp, High | Broad, Moderate | Lower risk of thermal degradation during cure. |
| Glass Transition ( | 130°C - 150°C | 135°C - 155°C | Comparable thermal stability if fully cured. |
| Cross-Link Density | High (Heterogeneous) | High (Homogeneous) | Product yields more uniform networks due to slower cure. |
Part 3: Validation Protocols
To scientifically validate the cross-linking density, we employ two orthogonal methods: Dynamic Mechanical Analysis (DMA) (Physical) and Equilibrium Swelling (Chemical).
Protocol A: Dynamic Mechanical Analysis (DMA)
The Gold Standard for Structural Validation.
Objective: Determine the molecular weight between cross-links (
Methodology:
-
Sample Prep: Cast rectangular bars (e.g., 60 x 12 x 3 mm). Cure according to the Product's recommended schedule (e.g., 2 hrs @ 120°C + 2 hrs @ 150°C).
-
Instrument: DMA (e.g., TA Instruments Q800 or equivalent).
-
Mode: Single Cantilever or 3-Point Bending. Frequency: 1 Hz. Strain: 0.1% (linear viscoelastic region).
-
Sweep: Ramp from 30°C to 250°C at 3°C/min.
-
Analysis: Identify the Rubbery Plateau Modulus (
) at .
Calculation:
Calculate the cross-link density (
- = Storage modulus in the rubbery plateau (Pa)
- = Gas constant (8.314 J/mol·K)
- = Absolute temperature at the plateau (K)
Acceptance Criteria:
For (2-Ethyl-1H-imidazol-1-yl)methanol systems, the
Protocol B: Equilibrium Swelling (Flory-Rehner)
The Chemical Verification.
Objective: Confirm network formation by measuring solvent resistance and applying the Flory-Rehner equation.
Methodology:
-
Weighing: Weigh the initial dry sample (
). -
Swelling: Immerse sample in a strong solvent (e.g., Toluene or MEK) for 48-72 hours at 25°C until equilibrium weight (
) is reached. -
Drying: Dry the swollen sample in a vacuum oven to remove solvent and weigh again (
) to check for sol fraction (uncured material). -
Calculation: Determine the volume fraction of polymer (
) in the swollen state.
Then, calculate cross-link density (
- = Flory-Huggins interaction parameter (approx 0.3-0.5 for Epoxy/Toluene).
- = Molar volume of solvent.
Validation Workflow Diagram
Figure 2: Dual-stream validation workflow ensuring both physical modulus and chemical resistance meet performance standards.
Part 4: Data Interpretation & Troubleshooting
When comparing the Product to the Alternative, use this interpretation guide:
| Observation | Diagnosis | Corrective Action |
| Incomplete Cure. The Product's higher latency requires higher activation energy. | Increase post-cure temperature by 10-20°C. | |
| High Sol Fraction (>5%) | Network defects. The hydroxymethyl group may be participating in side reactions. | Check stoichiometry. Ensure 1-3 phr (parts per hundred resin) loading is optimized. |
| Low Cross-link Density ( | Extend cure time.[1] The reaction kinetics are slower than 2E4MZ. |
Conclusion: (2-Ethyl-1H-imidazol-1-yl)methanol is a superior choice when pot life and controlled curing are paramount. While it requires a more aggressive thermal cure schedule than 2E4MZ to achieve the same cross-link density, the resulting network is often more homogeneous, leading to better mechanical toughness.
References
-
Ham, Y. R., et al. (2010).[2] A comparison of some imidazoles in the curing of epoxy resin. Journal of Industrial and Engineering Chemistry. Retrieved from [Link]
-
Ricciardi, F., et al. (1983). Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins. Journal of Polymer Science: Polymer Chemistry Edition. Retrieved from [Link]
-
ASTM International. (2020). ASTM D4065 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures. Retrieved from [Link]
-
Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks. Journal of Chemical Physics. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
